2-DIMETHYLAMINOPHENOL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABZJZJXPSZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6091558 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-22-4 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(DIMETHYLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IC0S2JE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-DIMETHYLAMINOPHENOL (CAS: 3743-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Dimethylaminophenol (CAS: 3743-22-4), an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on its role as an inhibitor of Lactoylglutathione lyase. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound, also known as o-(Dimethylamino)phenol, is an aromatic compound featuring a phenol (B47542) ring substituted with a dimethylamino group at the ortho position. It typically appears as a white to light yellow crystalline solid and is soluble in polar organic solvents.[1]
| Property | Value | Reference(s) |
| CAS Number | 3743-22-4 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 45°C | |
| Boiling Point | 252.03°C (estimated) | |
| Density | 1.063 g/cm³ (estimated) | |
| pKa | 10.62 ± 0.10 (Predicted) | |
| Solubility | Soluble in water, alcohols, and ether. |
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Peaks/Signals |
| ¹H NMR | Spectral data for the analogous phenol indicates aromatic protons typically resonate between 7-8 ppm, while the hydroxyl proton signal appears between 3-8 ppm.[4] The dimethylamino group's methyl protons would likely appear as a singlet in the upfield region. |
| ¹³C NMR | For phenol, the carbon attached to the hydroxyl group (C1) is significantly deshielded. Due to symmetry in the phenol ring, C2 and C6, as well as C3 and C5, are equivalent.[5] The presence of the dimethylamino group at the C2 position in this compound would alter this symmetry and the chemical shifts of the aromatic carbons. |
| FT-IR (KBr, cm⁻¹) | The infrared spectrum of a phenol typically shows a broad O-H stretching vibration from 3200-3600 cm⁻¹, aromatic C-H stretching from 3000-3100 cm⁻¹, C=C aromatic ring stretches around 1500-1600 cm⁻¹, and a C-O stretch around 1220 cm⁻¹.[5] |
| Mass Spectrometry (EI) | Phenols generally exhibit a strong molecular ion peak. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29).[4] The presence of the dimethylamino group would introduce additional characteristic fragmentation pathways. |
Synthesis of this compound
The primary method for the synthesis of this compound is the Mannich reaction, which involves the aminoalkylation of phenol.[1]
Experimental Protocol: Mannich Reaction
This protocol describes the synthesis of this compound from phenol, formaldehyde (B43269), and dimethylamine (B145610). The ortho-directing nature of the hydroxyl group on the phenol ring favors the formation of the 2-substituted product.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Hydrochloric Acid
-
Sodium Hydroxide (B78521)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add dimethylamine (1.1 equivalents).
-
Slowly add formaldehyde (1.1 equivalents) to the cooled and stirred mixture.
-
Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and acidify to pH 2-3 with hydrochloric acid.
-
Wash the aqueous layer with dichloromethane to remove unreacted phenol.
-
Basify the aqueous layer to pH 9-10 with sodium hydroxide to precipitate the product.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound.
Experimental Protocol: HPLC Analysis
This protocol provides a general method for the analysis of aminophenols, which can be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. A common starting point is a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 275 nm for aminophenols).[4]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standards and the sample onto the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-DIMETHYLAMINOPHENOL and Its Synonyms for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-DIMETHYLAMINOPHENOL, a versatile organic compound with applications in chemical synthesis and biochemical research. This document details its various synonyms, physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it visualizes a key synthetic pathway, offering a practical resource for laboratory and development work.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.
| Synonym Type | Name | Reference |
| IUPAC Name | 2-(dimethylamino)phenol | [1] |
| CAS Registry Number | 3743-22-4 | [1] |
| Common Synonyms | o-Dimethylaminophenol | [1] |
| 2-Hydroxy-N,N-dimethylaniline | [2] | |
| N,N-Dimethyl-2-aminophenol | [2] | |
| Phenol (B47542), 2-(dimethylamino)- | [1][2] | |
| Other Identifiers | UNII-G6IC0S2JE7 | [1] |
| DTXSID6091558 | [1] | |
| Neostigmine Impurity 5 | [1] |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the following tables. This data is essential for its characterization, handling, and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to light yellow solid or crystalline substance | [2] |
| Solubility | Soluble in polar solvents like water and alcohols | [2] |
| Kovats Retention Index | Semi-standard non-polar: 1118 | [1] |
Spectral Data
| Spectroscopy Type | Data Highlights | Reference |
| ¹H NMR | Data for the related compound N,N-Dimethylaniline in CDCl₃ shows aromatic protons in the 6.7-7.2 ppm range and N-methyl protons around 2.9 ppm. Similar shifts would be expected for the 2-substituted phenol derivative. | [3] |
| ¹³C NMR | Spectral data for related aminophenols is available in various databases, though a specific peak list for this compound is not readily available in the initial search. | |
| Infrared (IR) | Expected characteristic peaks include a broad O-H stretch (around 3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C absorptions. | [4] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 137. Fragmentation patterns would likely involve loss of methyl groups and cleavage of the dimethylamino group. | [5] |
Biological Activity
2-(Dimethylamino)phenol has been identified as an inhibitor of Lactoylglutathione lyase (also known as Glyoxalase I), an enzyme critical for the detoxification of methylglyoxal (B44143), a toxic byproduct of glycolysis.[6][7] This inhibitory activity makes it a compound of interest in biochemical studies and for investigating cellular metabolic pathways. However, specific quantitative data such as IC₅₀ values are not widely reported in the initial literature search.
Experimental Protocols
Synthesis of 2-((Dimethylamino)methyl)phenol via Mannich Reaction
A common method for the synthesis of aminomethylated phenols is the Mannich reaction. This three-component condensation involves a phenol, formaldehyde, and a secondary amine.[8][9]
Materials:
-
Phenol
-
N,N,N',N'-tetramethylmethylenediamine (as a source of dimethylamine (B145610) and formaldehyde)
-
Copper (I) chloride (catalyst)
Procedure:
-
In a glass reactor equipped with a magnetic stirrer, combine phenol (10 mmol), N,N,N',N'-tetramethylmethylenediamine (10.5 mmol), and Copper (I) chloride (0.3 mmol).[10]
-
Stir the reaction mixture at 50°C for 4 hours.[10]
-
Upon completion of the reaction, the product, 2-((dimethylamino)methyl)phenol, can be isolated from the reaction mass. The reported yield for this specific protocol is 98%.[10]
Note: This protocol is for a closely related isomer, 2-((Dimethylamino)methyl)phenol. The synthesis of 2-(Dimethylamino)phenol would involve starting with 2-aminophenol (B121084) and performing a methylation of the amino group.
HPLC Analysis of Aminomethylated Phenols
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its isomers.
Method:
-
Column: Newcrom R1, a reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[11]
-
Detection: UV detection is a common method for analyzing phenols.
This method is scalable and can be adapted for preparative separation to isolate impurities.[11]
Visualized Workflow: Mannich Reaction for Aminomethylated Phenol Synthesis
The following diagram illustrates the general workflow for the synthesis of an aminomethylated phenol via the Mannich reaction, from the initial reaction setup to the final purification of the product.
Caption: General workflow for the synthesis of aminomethylated phenols.
References
- 1. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 3. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(dimethylamino)phenol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 6. Lactoylglutathione lyase, a critical enzyme in methylglyoxal detoxification, contributes to survival of Salmonella in the nutrient rich environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the Detoxifying Enzyme Lactoylglutathione Lyase in Streptococcus mutans Aciduricity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 10. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 11. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to o-(Dimethylamino)phenol: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-(Dimethylamino)phenol, systematically known as 2-(Dimethylamino)phenol, is an organic compound featuring a phenol (B47542) ring substituted with a dimethylamino group at the ortho position. This arrangement of a hydroxyl group and a tertiary amine on an aromatic scaffold imparts a unique combination of physical and chemical properties, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the core physical and chemical characteristics of o-(Dimethylamino)phenol, detailed experimental protocols, and a logical workflow for its synthesis.
Physical and Chemical Data
The physical and chemical properties of o-(Dimethylamino)phenol are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of o-(Dimethylamino)phenol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to light yellow solid or crystalline substance | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in polar solvents like water and alcohols | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
Table 2: Spectroscopic Data of o-(Dimethylamino)phenol
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons, the dimethylamino group protons, and the hydroxyl proton. | [3] |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons of the dimethylamino group, and the carbon bearing the hydroxyl group. | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-N stretching (amino group), and aromatic C-H and C=C stretching. | [4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation pattern provides structural information. | [4] |
Chemical Reactivity and Stability
o-(Dimethylamino)phenol exhibits reactivity characteristic of both phenols and tertiary amines. The phenolic hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. The aromatic ring is activated by both the hydroxyl and the dimethylamino groups, making it susceptible to electrophilic substitution reactions. The dimethylamino group imparts basic properties to the molecule.[2]
The stability of o-(Dimethylamino)phenol can be influenced by factors such as light, air (oxygen), and heat, which can lead to oxidation and degradation. Storage in a cool, dark place under an inert atmosphere is recommended to maintain its integrity.
Experimental Protocols
A common method for the synthesis of o-(Dimethylamino)phenol and its derivatives is the Mannich reaction. This reaction involves the aminoalkylation of a phenol using formaldehyde (B43269) and a secondary amine, in this case, dimethylamine.[5]
Synthesis of o-(Dimethylamino)phenol via Mannich Reaction
Materials:
-
Phenol
-
Dimethylamine (aqueous solution)
-
Formaldehyde (or paraformaldehyde)
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (for pH adjustment and product isolation if necessary)
-
Sodium hydroxide (B78521) (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine. Subsequently, slowly add formaldehyde solution dropwise. The reaction is typically carried out at room temperature or with gentle heating.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The pH can be adjusted to isolate the product. For purification, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by various methods, including:
-
Acid-Base Extraction: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted with an organic solvent.
-
Column Chromatography: The crude product can be purified using silica (B1680970) gel column chromatography with an appropriate eluent system.
-
Distillation: If the product is a liquid, it can be purified by vacuum distillation.[7]
-
Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent.
-
Safety Precautions: Phenol is corrosive and toxic. Formaldehyde is a suspected carcinogen. Dimethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Mandatory Visualization
Synthesis Workflow of o-(Dimethylamino)phenol via Mannich Reaction
Caption: A logical workflow for the synthesis of o-(Dimethylamino)phenol.
References
- 1. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Synthesis and Discovery of 2-Hydroxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 2-Hydroxy-N,N-dimethylaniline, a valuable intermediate in the synthesis of various dyes and heterocyclic compounds. This document details the most plausible synthetic pathways, including experimental protocols and quantitative data. Particular emphasis is placed on a two-step synthetic route commencing from 2-methoxyaniline. The guide also briefly touches upon the historical context of related N,N-dimethylated aniline (B41778) compounds, in the absence of specific discovery information for the target molecule.
Introduction
2-Hydroxy-N,N-dimethylaniline, also known as 2-(dimethylamino)phenol, is an aromatic organic compound featuring both a hydroxyl and a dimethylamino substituent in the ortho position. This unique arrangement of functional groups makes it a versatile precursor in organic synthesis, particularly in the preparation of specialized dyes and complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. This guide aims to provide a detailed technical overview of its synthesis for researchers and professionals in the field.
Discovery and Historical Context
While the specific discovery of 2-Hydroxy-N,N-dimethylaniline is not well-documented in readily available historical literature, the development of N,N-dimethylated anilines dates back to the mid-19th century. The first reported synthesis of the parent compound, N,N-dimethylaniline, was by the German chemist August Wilhelm von Hofmann in 1850.[1] He prepared it by heating aniline with iodomethane.[1] Industrial production methods later evolved to use the more economical methylation of aniline with methanol (B129727) in the presence of an acid catalyst.[1][2] The synthesis of various substituted N,N-dimethylanilines, including hydroxylated derivatives, likely emerged from the extensive research into aniline dyes and pharmaceutical compounds that followed these initial discoveries.
Synthetic Pathways
The synthesis of 2-Hydroxy-N,N-dimethylaniline can be approached through several routes. The most chemically sound and commonly referenced strategy involves a two-step process to avoid the challenge of selective N-alkylation over O-alkylation of 2-aminophenol (B121084). This primary pathway consists of the N,N-dimethylation of 2-methoxyaniline (o-anisidine) followed by the O-demethylation of the resulting 2-methoxy-N,N-dimethylaniline.
A direct N,N-dimethylation of 2-aminophenol is theoretically possible but presents significant challenges in achieving high selectivity for the amino group without concurrent methylation of the more acidic phenolic hydroxyl group, especially under basic conditions. Protecting the hydroxyl group before N-alkylation and subsequent deprotection would add steps and complexity to the synthesis.[3][4]
Primary Synthetic Route: A Two-Step Approach
This robust method begins with the readily available starting material, 2-methoxyaniline.
Logical Workflow for the Primary Synthetic Route
Caption: Primary two-step synthesis of 2-Hydroxy-N,N-dimethylaniline.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the primary synthetic route.
Step 1: Synthesis of 2-Methoxy-N,N-dimethylaniline via Reductive Amination
Reductive amination is a highly efficient method for the N-methylation of anilines. This procedure is adapted from a similar synthesis of 4-(dimethylamino)phenol.[5]
Experimental Workflow for N,N-Dimethylation
Caption: Experimental workflow for the N,N-dimethylation step.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline in a mixture of methanol and aqueous formaldehyde (37 wt. %).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture for an additional hour at 0°C, then allow it to warm to room temperature and stir for another 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Methoxyaniline | - |
| Reagents | Methanol, Formaldehyde (37 wt. % in H₂O), Sodium Borohydride | [5] |
| Solvent | Methanol | [5] |
| Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | 3-4 hours | [5] |
| Typical Yield | >90% (based on similar reactions) | [6] |
Step 2: O-Demethylation of 2-Methoxy-N,N-dimethylaniline
The cleavage of the methyl ether to unveil the phenolic hydroxyl group is effectively achieved using boron tribromide (BBr₃), a powerful Lewis acid for this transformation.[7][8][9]
Protocol:
-
Reaction Setup: Dissolve 2-methoxy-N,N-dimethylaniline in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a solution of boron tribromide in DCM dropwise to the cooled reaction mixture.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. After gas evolution ceases, add water and extract the product with DCM.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude 2-Hydroxy-N,N-dimethylaniline can be purified by column chromatography or recrystallization.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Methoxy-N,N-dimethylaniline | - |
| Reagent | Boron Tribromide (BBr₃) | [7][10] |
| Solvent | Anhydrous Dichloromethane (DCM) | [10] |
| Temperature | -78°C to Room Temperature | [7] |
| Reaction Time | 6-12 hours | [10] |
| Typical Yield | 85-95% | [7] |
An alternative to boron tribromide is refluxing with concentrated hydrobromic acid (HBr), which is a more classical but often harsher method for O-demethylation.[7]
Conclusion
The synthesis of 2-Hydroxy-N,N-dimethylaniline is most reliably achieved through a two-step sequence involving the N,N-dimethylation of 2-methoxyaniline followed by O-demethylation. This approach circumvents the selectivity issues inherent in the direct methylation of 2-aminophenol. The experimental protocols provided herein, adapted from established methodologies for similar transformations, offer a robust framework for the laboratory-scale preparation of this valuable synthetic intermediate. While the specific historical discovery of this compound remains elusive, its synthesis is grounded in the well-established chemistry of anilines and phenols developed since the 19th century. This guide provides the necessary technical details for researchers to synthesize and utilize 2-Hydroxy-N,N-dimethylaniline in their ongoing research and development endeavors.
References
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data of 2-Dimethylaminophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-dimethylaminophenol (CAS No. 3743-22-4), a key chemical intermediate in various synthetic processes. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed data and experimental context.
Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3743-22-4 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Synonyms | o-(Dimethylamino)phenol, 2-Hydroxy-N,N-dimethylaniline |
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry (MS)
| Fragment (m/z) | Relative Intensity |
| 137 | High (Molecular Ion) |
| 136 | High |
| 122 | Medium |
Data sourced from public databases. The fragmentation pattern is consistent with the structure of this compound, showing a prominent molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly accessible, detailed ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the analysis of similar substituted phenol (B47542) and aniline (B41778) compounds. Commercial suppliers of this compound typically provide detailed NMR data in their Certificate of Analysis.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.3 | Multiplet |
| Phenolic-OH | Variable (typically 4-7) | Broad Singlet |
| N(CH₃)₂ | ~2.7 | Singlet |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) |
| C-O | 145 - 155 |
| C-N | 135 - 145 |
| Aromatic C-H | 115 - 130 |
| N(CH₃)₂ | ~45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3300 - 3600 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1180 - 1260 | Strong |
| Out-of-plane C-H Bend | 700 - 900 | Strong |
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data for substituted phenols like this compound are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the resulting powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common technique.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.
-
Gas Chromatography (for GC-MS):
-
Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: Start at a low oven temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.
-
-
Mass Spectrometry:
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Thermochemical Properties of 2-Dimethylaminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key thermochemical properties of 2-dimethylaminophenol, a compound of interest in various research and development sectors. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, the primary techniques for measuring the enthalpy of formation and heat capacity, respectively. Furthermore, this guide discusses theoretical approaches for estimating thermochemical data and presents illustrative data in a structured format. Diagrams are provided to visualize experimental workflows and a potential metabolic pathway.
Introduction
This compound (C₈H₁₁NO) is an aromatic compound containing both a phenol (B47542) and a tertiary amine functional group. Its chemical structure suggests potential applications in areas such as chemical synthesis, materials science, and pharmacology. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat capacity, and entropy, is fundamental for process development, safety assessments, and computational modeling of its behavior. This guide serves as a resource for researchers seeking to measure or estimate these properties.
Thermochemical Data
Table 1: Enthalpy of Formation of this compound
| Property | Symbol | State | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation | ΔHf° | Gas | Value not available | Combustion Calorimetry |
| Standard Enthalpy of Formation | ΔHf° | Solid | Value not available | Combustion Calorimetry |
Table 2: Heat Capacity and Entropy of this compound
| Temperature (K) | Molar Heat Capacity (Cp,m) (J/mol·K) | Standard Molar Entropy (Sm°) (J/mol·K) | Method |
| 298.15 | Value not available | Value not available | Differential Scanning Calorimetry |
| 323.15 | Value not available | Value not available | Differential Scanning Calorimetry |
| 348.15 | Value not available | Value not available | Differential Scanning Calorimetry |
Experimental Protocols
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) of an organic compound like this compound can be determined from its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen source
-
Crucible (platinum or fused silica)
-
Fuse wire (e.g., platinum or nickel-chromium)
-
Benzoic acid (for calibration)
-
High-precision thermometer
-
Balance (accurate to ±0.0001 g)
Procedure:
-
Calibration:
-
A pellet of benzoic acid (a standard with a precisely known enthalpy of combustion) of known mass is placed in the crucible.
-
The fuse wire is attached to the electrodes, touching the pellet.
-
The bomb is assembled, sealed, and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
A known mass of this compound is placed in the crucible.
-
The procedure is repeated as for the calibration with benzoic acid.
-
The heat released by the combustion of the sample is calculated using the previously determined heat capacity of the calorimeter and the measured temperature rise.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of combustion (ΔHc°) is calculated from the heat released and the molar mass of this compound.
-
The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C₈H₁₁NO) = 8 * ΔHf°(CO₂) + 5.5 * ΔHf°(H₂O) - 0.5 * ΔHf°(N₂) - ΔHc°(C₈H₁₁NO) (assuming complete combustion to CO₂, H₂O, and N₂)
-
Combustion Calorimetry Workflow
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The molar heat capacity (Cp,m) of this compound can be measured as a function of temperature using a differential scanning calorimeter.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire).
Apparatus:
-
Differential scanning calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Sapphire standard
-
Balance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Baseline Measurement:
-
An empty sample pan and an empty reference pan are placed in the DSC.
-
The desired temperature program is run (e.g., heating at a constant rate of 10 K/min) to obtain the baseline heat flow.
-
-
Standard Measurement:
-
A sapphire standard of known mass is placed in the sample pan.
-
The same temperature program is run to measure the heat flow for the standard.
-
-
Sample Measurement:
-
A known mass of this compound is placed in the sample pan and hermetically sealed.
-
The same temperature program is run to measure the heat flow for the sample.
-
-
Calculation of Heat Capacity:
-
The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) ) * (massstandard / masssample) * Cp,standard
-
The molar heat capacity (Cp,m) is then calculated by multiplying the specific heat capacity by the molar mass of this compound.
-
DSC Heat Capacity Measurement Workflow
Theoretical Estimation of Thermochemical Properties
In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.
-
Group Additivity Methods: These methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While relatively simple, their accuracy depends on the availability of reliable group values.
-
Quantum Chemical Calculations: Ab initio and density functional theory (DFT) methods can be used to calculate the electronic energy of a molecule. From this, the enthalpy of formation and other thermochemical properties can be derived. These methods can be highly accurate but are computationally intensive.
Potential Metabolic Pathway
While the specific metabolic fate of this compound is not well-documented, a plausible pathway for substituted phenols involves phase I and phase II metabolism. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce or expose functional groups. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Plausible Metabolic Pathway
Conclusion
This technical guide has outlined the methodologies for determining the key thermochemical properties of this compound. While experimental data for this specific compound is currently lacking, the protocols for combustion calorimetry and differential scanning calorimetry provided herein offer a clear path for its empirical determination. Additionally, theoretical methods serve as a valuable tool for estimation. A comprehensive understanding of these properties is essential for the safe and efficient application of this compound in scientific and industrial settings.
Biological activity of substituted aminophenols
An In-Depth Technical Guide on the Biological Activity of Substituted Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols are a class of aromatic compounds characterized by a benzene (B151609) ring functionalized with both hydroxyl (-OH) and amino (-NH2) groups, along with other substituents. These versatile chemical scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The electronic interplay between the electron-donating hydroxyl and amino groups, modified by the nature and position of other substituents, gives rise to a diverse array of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Antioxidant Activity
The antioxidant capacity of substituted aminophenols is a cornerstone of their biological profile, primarily stemming from the ability of the hydroxyl and amino groups to donate a hydrogen atom or an electron to neutralize damaging free radicals.[1] This process terminates oxidative chain reactions implicated in numerous pathological conditions.
Structure-Activity Relationship (SAR)
The radical-scavenging efficiency of aminophenols is heavily influenced by the relative positions of the functional groups. It is well-established that 2-aminophenol (B121084) (ortho) and 4-aminophenol (B1666318) (para) isomers exhibit potent antioxidant activity, while the 3-aminophenol (B1664112) (meta) isomer is significantly less active.[1] This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radicals after hydrogen donation.[1] Furthermore, the nature and position of other substituents on the aromatic ring can modulate this activity. For example, N-alkylation can influence potency, and additional hydroxyl groups, as seen in some chalcone (B49325) derivatives, can enhance scavenging ability.[2][3]
Quantitative Antioxidant Data
The antioxidant potential of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 (half-maximal inhibitory concentration) or SC50 (half-maximal scavenging concentration) value indicates higher antioxidant activity.
| Compound/Derivative | Assay | Activity (IC50/SC50/EC50) | Reference |
| p-Aminophenol (p-AP) | DPPH | ~6 times more active than Acetaminophen (B1664979) | [1] |
| 2-Aminophenol | DPPH | Potent activity noted | [1] |
| 4-Aminophenol | DPPH | Potent activity noted | [1] |
| 3-Aminophenol | DPPH | Little reactivity | [1] |
| Derivative 6a | DPPH | SC50: 18.95 µg/mL | [4] |
| Derivative 6b | DPPH | SC50: 20.33 µg/mL | [4] |
| Derivative 6c | DPPH | SC50: 22.81 µg/mL | [4] |
| Derivative 6e | DPPH | SC50: 25.47 µg/mL | [4] |
| Derivative 6f | DPPH | SC50: 34.26 µg/mL | [4] |
| Derivative 6h | DPPH | SC50: 28.79 µg/mL | [4] |
| Derivative 6i | DPPH | SC50: 26.11 µg/mL | [4] |
| Derivative 12b | DPPH | SC50: 21.52 µg/mL | [4] |
| Ascorbic Acid (Standard) | DPPH | SC50: 12.60 µg/mL | [4] |
| Derivative 6d | ABTS | EC50: 4.00 µg/mL | [4] |
| Derivative 6g | ABTS | EC50: 11.25 µg/mL | [4] |
| Derivative 12a | ABTS | EC50: 7.50 µg/mL | [4] |
| Quercetin (Standard) | ABTS | EC50: 9.8 µg/mL | [4] |
Visualization: Antioxidant Mechanism
The fundamental mechanism of antioxidant action involves the quenching of a stable radical by the aminophenol molecule.
Caption: Hydrogen atom donation from an aminophenol to neutralize a DPPH free radical.
Anti-inflammatory Activity
Several substituted aminophenols exhibit significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.[5][6]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects are often evaluated in vivo using models like the carrageenan-induced rat paw edema test.
| Compound/Derivative | Assay | Activity | Reference |
| P-1, P-2, P-4 (PAP Derivatives) | Carrageenan-induced paw edema | Prevented edema for 60-240 min | [7] |
| P-2 (PAP Derivative) | Acetic acid-induced writhing | 82.11% inhibition | [7] |
| Paracetamol Analogues | Zymosan-induced arthritis | Suppressed nociceptive response by 21-48% | [8] |
| Amfenac Derivatives | Carrageenan-induced paw edema | Several derivatives more potent than indomethacin | [9] |
Visualization: COX Inhibition Pathway
A simplified pathway showing the role of aminophenols in inhibiting the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of COX enzymes by substituted aminophenols to block prostaglandin (B15479496) synthesis.
Anticancer Activity
Novel aminophenol analogues have demonstrated potent cytotoxic activities against a range of cancer cell lines.[10] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical signaling pathways.[10][11]
Mechanisms and Signaling Pathways
Structure-activity relationship studies have shown that the length of alkyl or acyl side chains attached to the aminophenol core is crucial for anticancer potency.[10][11] For instance, p-dodecylaminophenol has shown greater potency than the well-known agent fenretinide.[10] The anticancer activity correlates with the compound's ability to be incorporated into cancer cells and induce apoptosis.[10] Some derivatives have been shown to target the p38 MAP kinase pathway, leading to apoptosis in triple-negative breast cancer cells.[12]
Quantitative Cytotoxicity Data
The cytotoxic potential is typically expressed as IC50 values, representing the concentration required to inhibit the growth of 50% of cancer cells.
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| p-Dodecylaminophenol (1) | MCF-7 (Breast) | Potent, > Fenretinide | [10] |
| p-Decylaminophenol (2) | MCF-7 (Breast) | Potent | [10] |
| p-Dodecylaminophenol (1) | HL60 (Leukemia) | Potent | [10] |
| p-Decylaminophenol (2) | HL60 (Leukemia) | Potent | [10] |
| Derivative 7i | MDA-MB-468 (TNBC) | 16.89 µM | [12] |
| Derivative 7i | MDA-MB-231 (TNBC) | 19.43 µM | [12] |
| Derivative 6b | KB (Oral) | 32.00 µg/mL | [4] |
| Derivative 6c | KB (Oral) | 74.94 µg/mL | [4] |
| Derivative 6f | KB (Oral) | 55.38 µg/mL | [4] |
| Derivative 6i | KB (Oral) | 48.61 µg/mL | [4] |
| Derivative 12b | KB (Oral) | 69.25 µg/mL | [4] |
| Derivative 6i | HepG2 (Liver) | 29.46 µg/mL | [4] |
| Derivative 6i | A549 (Lung) | 71.29 µg/mL | [4] |
| Derivative 6i | MCF7 (Breast) | 80.02 µg/mL | [4] |
| Phx-3 | COLO201 (Colon) | 6-12 µM | [13] |
| Phx-3 | A549 (Lung) | 5.48 µg/mL | [13] |
Visualization: Apoptosis Induction Pathway
A simplified diagram illustrating how aminophenols can trigger apoptosis in cancer cells via the MAP kinase pathway.
Caption: Aminophenol derivatives can induce apoptosis by targeting the p38 MAPK pathway.[12]
Other Biological Activities
Substituted aminophenols have also been investigated for other therapeutic applications.
-
Enzyme Inhibition: Certain p-aminophenols are potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential use as skin-lightening agents. For example, p-decylaminophenol was found to be a more potent tyrosinase inhibitor than kojic acid.[14]
-
Antimicrobial Activity: Various Schiff base derivatives of aminophenols have demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria.[15][16]
-
Neurotoxicity/Neuroprotection: The biological effects on the nervous system are complex. While the acetaminophen metabolite p-aminophenol has shown toxicity to developing cortical neurons in vitro[17], other ortho-aminophenol derivatives have recently been discovered to exhibit potent anti-ferroptotic activities, protecting against lipid peroxidation and showing efficacy in models of ischemia-reperfusion injury.[18]
Experimental Protocols
The following sections provide detailed methodologies for key assays used to evaluate the biological activities of substituted aminophenols.
Antioxidant Assay: DPPH Radical Scavenging
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[19]
-
Principle: The deep purple DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[19] This change is proportional to the compound's radical-scavenging activity.[19]
-
Materials and Reagents:
-
Procedure:
-
Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol.[19] Prepare a stock solution of the test compound (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[19]
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the various concentrations of the test compound or positive control.[19]
-
Control: Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][20]
-
Measurement: Measure the absorbance of each well at 517 nm.[20]
-
-
Data Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19] The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials and Reagents:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Expose cells to various concentrations of the aminophenol derivative for a specified period (e.g., 24, 48, or 72 hours).[11][21]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Calculation: Cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay: Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[22]
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[22] The amount of formazan is proportional to the number of lysed cells.[22]
-
Materials and Reagents:
-
Cell lines and culture medium
-
Test aminophenol compounds
-
Commercial LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
-
Procedure:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the test compound. Include untreated (negative control) and lysis buffer-treated (positive control) wells.[22]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell-free supernatant to a new plate.[22]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[22]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[22]
-
Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[22]
-
-
Data Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the negative and positive controls.[22]
Visualization: General Cytotoxicity Testing Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing of aminophenol compounds.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. | Semantic Scholar [semanticscholar.org]
- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Early Research on the Catalytic Activity of Aminophenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the catalytic activity related to aminophenols, focusing on the seminal works that established the synthesis pathways which are precursors to modern catalytic methods. The core of early research primarily centers on the synthesis of aminophenols, rather than the use of aminophenols as catalysts. Two pivotal areas of discovery form the basis of this early work: the chemical rearrangement to produce p-aminophenol and the advent of catalytic hydrogenation for the reduction of nitroaromatics.
The Bamberger Rearrangement: An Acid-Catalyzed Pathway to p-Aminophenol
In 1894, Eugen Bamberger reported a significant chemical transformation that became a cornerstone in the synthesis of p-aminophenols. This reaction, now known as the Bamberger rearrangement, involves the treatment of N-phenylhydroxylamines with strong aqueous acid to yield 4-aminophenols.[1][2] While not a catalytic process in the modern sense of involving a substance that is regenerated, it represents a key early investigation into the reactivity and transformation of precursors to aminophenols, driven by a chemical agent (acid) that facilitates the reaction.
Experimental Protocol: Bamberger's Synthesis of p-Aminophenol
The original experiments conducted by Bamberger, as detailed in his 1894 publications in Berichte der deutschen chemischen Gesellschaft, provide a window into the laboratory practices of the late 19th century.[3] The following protocol is a reconstruction based on his work and subsequent analyses.
Objective: To synthesize p-aminophenol from N-phenylhydroxylamine via acid-catalyzed rearrangement.
Materials:
-
N-phenylhydroxylamine
-
Dilute Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization
-
Ether for extraction
Procedure:
-
A solution of N-phenylhydroxylamine is prepared in water.
-
The solution is acidified by the addition of a dilute strong acid, such as sulfuric acid.
-
The acidic solution is then gently warmed. The progress of the rearrangement can be monitored by observing changes in the solution's properties.
-
After the reaction is deemed complete, the solution is cooled.
-
The acidic solution is carefully neutralized with a base, such as sodium carbonate, until it is no longer acidic.
-
The p-aminophenol product is then extracted from the aqueous solution using a suitable organic solvent, like ether.
-
The organic extract is collected, and the solvent is evaporated to yield the crude p-aminophenol product.
-
Further purification can be achieved through recrystallization.
Signaling Pathway: The Bamberger Rearrangement Mechanism
The mechanism of the Bamberger rearrangement involves the protonation of N-phenylhydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by water at the para position, and subsequent deprotonation leads to the formation of p-aminophenol.
Caption: The reaction mechanism of the Bamberger Rearrangement.
Catalytic Hydrogenation of Nitroaromatics: The Dawn of Modern Catalysis
The turn of the 20th century witnessed groundbreaking work by French chemist Paul Sabatier, who, along with Jean-Baptiste Senderens, pioneered the use of finely divided metals for catalytic hydrogenation. This work, which earned Sabatier the Nobel Prize in Chemistry in 1912, laid the foundation for many modern industrial catalytic processes, including the synthesis of anilines and aminophenols from their corresponding nitro compounds.
Experimental Workflow: Sabatier's Catalytic Hydrogenation
Sabatier's early experiments involved passing the vapor of an organic compound mixed with hydrogen over a heated metal catalyst. For the reduction of nitrobenzene (B124822) to aniline, a process analogous to the synthesis of aminophenol from nitrophenol, the following general workflow was employed.
Caption: A generalized workflow for Sabatier's early catalytic hydrogenation experiments.
Quantitative Data from Early Catalytic Hydrogenation Studies
While precise, modern analytical data is not a feature of the publications from this era, Sabatier's work demonstrated high efficiency in the conversion of nitroaromatics. The yields of the corresponding amino compounds were often reported as being very good, paving the way for the industrial application of this technology. The following table summarizes the qualitative and semi-quantitative findings from early research on the catalytic hydrogenation of nitrobenzene, a proxy for nitrophenol reduction.
| Catalyst | Substrate | Product | Reported Yield/Conversion | Temperature Range (°C) | Reference |
| Finely Divided Nickel | Nitrobenzene | Aniline | High/Near Quantitative | 180-200 | Sabatier & Senderens (early 1900s) |
| Reduced Copper | Nitrobenzene | Aniline | Good | 200-300 | Sabatier & Senderens (early 1900s) |
| Platinum/Palladium | Nitrobenzene | Aniline | High | Lower temperatures than Ni | (Later developments based on Sabatier's work) |
Early Research on Aminophenols as Catalysts
A thorough review of early chemical literature does not indicate a significant focus on the use of aminophenols themselves as catalysts for other chemical reactions. The primary interest during this foundational period was in the synthesis of these valuable compounds, which served as precursors for dyes and pharmaceuticals. The catalytic properties of aminophenol derivatives are a subject of more contemporary research.
Conclusion
The early research landscape concerning the catalytic activity of aminophenols was primarily focused on their synthesis. The acid-catalyzed Bamberger rearrangement provided a fundamental chemical route to p-aminophenol, while the pioneering work of Paul Sabatier on catalytic hydrogenation using finely divided metals opened the door to the efficient, large-scale production of aminophenols from nitro precursors. These foundational studies, while lacking the quantitative rigor of modern analytical chemistry, established the essential principles that underpin many of the catalytic processes used in chemical and pharmaceutical manufacturing today.
References
Methodological & Application
Application Notes and Protocols for 2-Dimethylaminophenol as a pH Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 2-dimethylaminophenol as a pH indicator for acid-base titrations. While experimental data on its specific color change and pH transition range is not extensively documented in readily available literature, its chemical properties, including a predicted pKa of approximately 10.62, suggest its potential utility in specific titration applications, particularly for the analysis of weak acids with strong bases. This document outlines the underlying principles, preparation of the indicator solution, and a general protocol for its use, alongside a discussion of its potential applications and limitations.
Introduction
Acid-base titrations are a fundamental analytical technique for determining the concentration of an acidic or basic substance. The endpoint of a titration is typically visualized using a pH indicator, a substance that undergoes a distinct color change over a specific pH range. The choice of indicator is crucial for accurate endpoint determination and depends on the pH at the equivalence point of the titration.
This compound (C₈H₁₁NO) is an aromatic organic compound containing both a phenolic hydroxyl group and a dimethylamino group. The presence of the phenolic proton allows it to act as a weak acid, and its dissociation is associated with a change in its electronic structure, which can result in a visible color change. With a predicted pKa value of 10.62, this compound is theoretically suitable for titrations where the equivalence point lies in the alkaline pH range.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 10.62 |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. |
Principle of Operation as a pH Indicator
The function of this compound as a pH indicator is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The equilibrium can be represented as follows:
According to Le Châtelier's principle, in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, and the indicator exists predominantly in its protonated form (H-In), exhibiting "Color A". In a basic solution (low H⁺ concentration), the equilibrium shifts to the right, and the indicator is primarily in its deprotonated form (In⁻), displaying "Color B". The color change becomes visually apparent over a pH range centered around the pKa of the indicator.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, add ethanol to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the indicator solution in a tightly sealed, labeled amber glass bottle, away from direct sunlight.
General Protocol for Acid-Base Titration using this compound Indicator
This protocol describes a general procedure for the titration of a weak acid with a strong base, where this compound is expected to be a suitable indicator.
Materials:
-
Analyte: Solution of a weak acid (e.g., acetic acid) of unknown concentration.
-
Titrant: Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).
-
This compound indicator solution (0.1% w/v in ethanol).
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
White tile or paper
Procedure:
-
Rinse the burette with the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25.0 mL of the weak acid solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask.
-
Place the Erlenmeyer flask on a magnetic stirrer with a white background to easily observe the color change.
-
Begin the titration by adding the strong base from the burette to the weak acid solution while continuously stirring.
-
As the endpoint is approached, the titrant should be added dropwise.
-
The endpoint is reached when the solution exhibits a persistent color change. Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the weak acid using the average volume of the titrant used.
Visualization of Titration Workflow
The logical workflow for performing a titration using this compound as an indicator is depicted in the following diagram.
Caption: Workflow for Acid-Base Titration using this compound.
Applications in Research and Drug Development
Given its predicted pKa, this compound may be a suitable indicator for the following applications:
-
Titration of Weak Organic Acids: Many active pharmaceutical ingredients (APIs) are weak organic acids. This indicator could potentially be used in the quality control and assay of such compounds.
-
Determination of Carboxylic Acid Content: It could be employed in the analysis of formulations to determine the concentration of acidic excipients.
-
Monitoring of Reactions: In synthetic chemistry, it might be used to monitor the progress of reactions that involve the consumption or generation of a weak acid.
Limitations and Further Research
The primary limitation of using this compound as a pH indicator is the lack of comprehensive experimental data to confirm its precise pH transition range and the nature of its color change. The predicted pKa value provides a theoretical basis for its application, but experimental validation is essential for its reliable use in quantitative analysis.
Further research should focus on:
-
Spectrophotometric Determination of pKa: Experimentally determining the pKa value of this compound using spectrophotometry.
-
Characterization of the pH Transition Range and Color Change: Precisely defining the pH range over which the color transition occurs and documenting the colors of the acidic and basic forms.
-
Comparative Studies: Comparing the performance of this compound with other commercially available indicators in the same pH range (e.g., Thymolphthalein, Alizarin Yellow R) for various titrations.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
While further experimental validation is required, the chemical properties of this compound, particularly its predicted pKa, suggest its potential as a valuable pH indicator for titrations involving weak acids and strong bases. The protocols and information provided in these application notes offer a foundation for researchers and scientists to explore its utility in their analytical workflows. The development of a comprehensive experimental profile for this indicator would be a valuable contribution to the field of analytical chemistry.
Application of 2-DIMETHYLAMINOPHENOL in the synthesis of pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Dimethylaminophenol (2-DMAP), an aromatic compound featuring a phenol (B47542) and a tertiary amine group at the ortho position, presents a unique chemical profile for applications in pharmaceutical research and development. While not a widely utilized precursor in the synthesis of blockbuster drugs, its structural motifs and chemical reactivity offer potential in specialized synthetic routes and relevance as a process-related impurity.
Primarily, the utility of 2-DMAP is explored in the synthesis of heterocyclic compounds. The vicinal arrangement of the hydroxyl and dimethylamino groups makes it a suitable starting material for the construction of fused ring systems, such as benzoxazines and related heterocycles, which are of interest in medicinal chemistry for their diverse biological activities. The nucleophilic character of the amino group and the acidic nature of the phenolic proton allow for a range of chemical transformations.
A significant aspect of this compound in the pharmaceutical industry is its role as a process-related impurity, particularly in the synthesis of drugs derived from its isomer, 3-dimethylaminophenol. For instance, in the synthesis of the cholinesterase inhibitor Neostigmine, 2-DMAP can arise as an impurity if the starting materials contain isomeric contaminants. Its detection and quantification are therefore crucial for the quality control and regulatory compliance of the final drug product.
Furthermore, this compound itself exhibits biological activities, including the inhibition of certain enzymes, which may be of interest for biochemical research and early-stage drug discovery.[1]
Physicochemical and Purity Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Purity (Typical) | ≥99% | N/A |
| Solubility | Soluble in polar organic solvents and aqueous acid | [1] |
Experimental Protocols
General Protocol for the Synthesis of a Benzoxazine (B1645224) Derivative from this compound
This protocol describes a representative synthesis of a benzoxazine derivative, a class of heterocyclic compounds with potential biological activities, using this compound as a key reactant.
Materials:
-
This compound
-
A suitable aldehyde (e.g., formaldehyde, benzaldehyde)
-
A suitable primary amine (e.g., aniline, methylamine)
-
Toluene
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add the selected aldehyde (1.1 eq) and primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzoxazine derivative.
Representative Quantitative Data for Benzoxazine Synthesis
| Parameter | Value |
| Reactant Ratio (2-DMAP:Aldehyde:Amine) | 1 : 1.1 : 1.1 |
| Reaction Time | 4-6 hours |
| Yield | 75-85% (Typical) |
| Purity (post-chromatography) | >98% |
Visualizations
Caption: General synthesis of a benzoxazine derivative from this compound.
Caption: Emergence of this compound as an impurity in Neostigmine synthesis.
References
Application Notes and Protocols for Benzofuran Synthesis Utilizing a Substituted Phenol
Topic: Protocol for Using 2-Dimethylaminophenol in Benzofuran (B130515) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, albeit theoretical, protocol for the synthesis of a benzofuran derivative starting from this compound. As there is no established, one-step protocol for the direct conversion of this compound to a simple benzofuran in the scientific literature, this application note outlines a plausible multi-step synthetic route based on well-established palladium-catalyzed methodologies for benzofuran synthesis. The proposed pathway involves an initial ortho-iodination of this compound, followed by a Sonogashira coupling with a terminal alkyne and subsequent intramolecular cyclization to yield the benzofuran core. This document provides detailed experimental procedures, a summary of expected quantitative data based on analogous reactions, and a visual representation of the proposed synthetic workflow.
Introduction
Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. The development of efficient and versatile methods for their synthesis is a significant focus in medicinal and organic chemistry. While numerous protocols exist for the synthesis of benzofurans from various precursors, a direct route utilizing this compound is not well-documented.
This application note proposes a robust, multi-step synthetic strategy to a 7-(dimethylamino)benzofuran derivative, leveraging the reactivity of the phenolic starting material. The protocol is based on analogous, high-yielding palladium-catalyzed reactions, which are standard in the synthesis of substituted benzofurans.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, as illustrated in the workflow diagram below. It begins with the ortho-iodination of this compound to introduce a leaving group necessary for the subsequent cross-coupling reaction. The second step is a palladium-catalyzed Sonogashira coupling of the iodinated phenol (B47542) with a terminal alkyne. The final step is an intramolecular cyclization (hydroalkoxylation) of the resulting 2-alkynylphenol intermediate to form the benzofuran ring.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and should be optimized for the specific substrates used.
3.1. Step 1: Synthesis of 2-Iodo-6-(dimethylamino)phenol
-
Materials: this compound, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3.2. Step 2: Synthesis of 2-((Alkynyl)-6-(dimethylamino))phenol via Sonogashira Coupling
-
Materials: 2-Iodo-6-(dimethylamino)phenol, terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N, anhydrous), Toluene (B28343) (anhydrous).
-
Procedure:
-
To a Schlenk flask, add 2-iodo-6-(dimethylamino)phenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
3.3. Step 3: Intramolecular Cyclization to 7-(Dimethylamino)benzofuran Derivative
-
Materials: 2-((Alkynyl)-6-(dimethylamino))phenol, Potassium carbonate (K₂CO₃) or a suitable acid catalyst (e.g., p-toluenesulfonic acid), Dimethylformamide (DMF, anhydrous).
-
Procedure (Base-mediated):
-
In a round-bottom flask, dissolve the 2-((alkynyl)-6-(dimethylamino))phenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq).
-
Heat the mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary (Based on Analogous Reactions)
The following table summarizes the expected yields and reaction conditions for each step, based on literature precedents for similar substrates. Actual results may vary and require optimization.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Ortho-Iodination | This compound, NIS | - | Acetonitrile | 0 - RT | 4-6 | 80-95 |
| 2. Sonogashira Coupling | 2-Iodo-6-(dimethylamino)phenol, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Toluene/Et₃N | 70 | 12-24 | 70-90 |
| 3. Intramolecular Cyclization | 2-((Phenylalkynyl)-6-(dimethylamino))phenol | K₂CO₃ | DMF | 100-120 | 6-12 | 75-95 |
Reaction Mechanism
The mechanism for the key palladium-catalyzed steps is well-established. The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The subsequent intramolecular cyclization is a nucleophilic attack of the phenolic oxygen onto the alkyne, which can be promoted by either a base (to deprotonate the phenol) or an acid (to activate the alkyne).
Conclusion
This application note details a hypothetical but scientifically sound protocol for the synthesis of a 7-(dimethylamino)benzofuran derivative from this compound. The proposed multi-step route employs reliable and high-yielding reactions commonly used in the synthesis of complex benzofurans. The provided experimental procedures and expected data serve as a valuable starting point for researchers aiming to synthesize novel benzofuran scaffolds from substituted phenolic precursors. Further optimization of reaction conditions will be necessary to achieve the best results for specific substrates.
Application Notes and Protocols for 2-DIMETHYLAMINOPHENOL in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-dimethylaminophenol as a versatile reagent in the synthesis of azo dyes. The document includes detailed experimental protocols, data presentation tables, and diagrams illustrating the synthetic workflow and potential biological implications of the resulting dyes.
Introduction
This compound is an aromatic compound featuring both a hydroxyl and a dimethylamino group, making it an excellent coupling component in the synthesis of azo dyes.[1] The electron-donating nature of these substituents activates the aromatic ring for electrophilic substitution by a diazonium salt, leading to the formation of vividly colored azo compounds.[2] Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and imaging industries.[3] Furthermore, the biological activity of azo compounds and their metabolites is of significant interest in toxicology and drug development.[4]
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Toxicity: Toxic if swallowed.[5]
-
Skin and Eye Damage: Causes severe skin irritation and serious eye damage.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[5]
-
If on Skin: Remove contaminated clothing and rinse skin with water.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Application: Synthesis of Azo Dyes
The primary application of this compound in dye manufacturing is as a coupling component in azo coupling reactions. This process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with this compound.[6][7]
General Experimental Workflow
The synthesis of an azo dye using this compound follows a well-established two-step procedure. The first step is the formation of a diazonium salt from a primary aromatic amine. Due to the instability of diazonium salts, this is immediately followed by the coupling reaction with this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes a general method for the synthesis of an azo dye using sulfanilic acid as the aromatic amine and this compound as the coupling component.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of Sulfanilic Acid [6]
-
In a 100 mL beaker, dissolve 0.5 g of sodium carbonate in 25 mL of water.
-
Add 2.0 g of sulfanilic acid to the sodium carbonate solution and heat gently with stirring until it dissolves.
-
Cool the solution to room temperature and then place it in an ice bath.
-
In a separate beaker, dissolve 0.8 g of sodium nitrite in 5 mL of water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the cold sulfanilic acid solution with continuous stirring.
-
In a third beaker, add 2 mL of concentrated hydrochloric acid to 10 mL of crushed ice.
-
Slowly and with constant stirring, add the cold mixture from step 5 to the ice-cold hydrochloric acid solution. A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for immediate use in the next step.
Part B: Azo Coupling with this compound [6][8]
-
In a 250 mL beaker, dissolve 1.4 g of this compound in 20 mL of 1 M sodium hydroxide solution.
-
Cool the this compound solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold this compound solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
"Salt out" the dye by adding approximately 10 g of sodium chloride to the reaction mixture and stirring until it dissolves. This reduces the solubility of the dye in the aqueous medium.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution.
-
Allow the dye to air-dry or dry in a desiccator.
-
For further purification, recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture can be performed.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of the azo dye.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Moles of Sulfanilic Acid | |
| Moles of this compound | |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percent Yield (%) |
Table 2: Spectroscopic Characterization
| Spectroscopic Technique | Key Data |
| UV-Visible Spectroscopy | |
| λmax (nm) in Ethanol | |
| Molar Absorptivity (ε) | |
| ¹H NMR Spectroscopy | |
| Chemical Shifts (δ, ppm) and Multiplicity | |
| FT-IR Spectroscopy | |
| Characteristic Peaks (cm⁻¹) | -N=N- stretch, -OH stretch, C-N stretch, aromatic C-H bends |
Potential Biological Activity and Signaling Pathways
Azo dyes themselves are generally not biologically active until they are metabolized. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond, which is often carried out by azoreductases present in the liver and gut microbiota.[9][10] This cleavage results in the formation of aromatic amines, which can be further metabolized and may exert biological effects.
One of the potential metabolites from an azo dye derived from this compound would be an aminophenol derivative. Aminophenols and their metabolites can be associated with cellular toxicity, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[11] This oxidative stress can, in turn, activate various cellular signaling pathways.
It is important to note that the specific biological activities and signaling pathways affected will depend on the precise structure of the azo dye and its resulting metabolites. Further toxicogenomic and cell-based assays would be required to elucidate the exact mechanisms of action for any newly synthesized dye.[3]
Conclusion
This compound is a valuable and reactive coupling component for the synthesis of a wide range of azo dyes. The straightforward diazotization and coupling procedure allows for the creation of diverse molecular structures with potential applications in materials science and as biological probes. Careful consideration of the safety and handling of this compound is paramount. The biological evaluation of any new dye is crucial, with a focus on the metabolic cleavage of the azo bond and the potential activity of the resulting aromatic amines.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Toxicogenomics - Wikipedia [en.wikipedia.org]
- 4. ijhmr.com [ijhmr.com]
- 5. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food [mdpi.com]
Application Notes and Protocols for Reactions Catalyzed by 2-Dimethylaminophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for organic reactions catalyzed by 2-dimethylaminophenol. This versatile compound serves as an effective organocatalyst, particularly in multicomponent reactions for the synthesis of biologically relevant heterocyclic scaffolds. The protocols outlined below are designed to be a comprehensive guide for laboratory execution, complete with quantitative data and mechanistic insights.
I. Three-Component Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)
This compound has been demonstrated to be an efficient catalyst for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). This Biginelli-type reaction is of significant interest due to the diverse pharmacological activities of the resulting heterocyclic products.
Experimental Protocol
A general procedure for the this compound-catalyzed Biginelli reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
Solvent: Add ethanol (B145695) (5 mL) as the solvent.
-
Reaction Conditions: Stir the mixture at reflux (approximately 78 °C) for the time specified in Table 1.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data: Substrate Scope and Yields
The catalytic activity of this compound has been evaluated with a variety of aromatic aldehydes. The results are summarized in the table below.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 98 |
| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 94 |
Proposed Catalytic Cycle
The catalytic role of this compound in the Biginelli reaction is proposed to proceed through the following steps, where it acts as a Brønsted base to activate the reactants.
Caption: Proposed catalytic cycle for the this compound-catalyzed Biginelli reaction.
II. Synthesis of Poly-substituted Quinolines (Friedländer Annulation)
This compound can also be utilized as a basic catalyst in the Friedländer annulation for the synthesis of quinoline (B57606) derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.
Experimental Protocol
A representative protocol for the synthesis of a substituted quinoline using this compound as a catalyst is provided below:
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and this compound (0.2 mmol, 20 mol%).
-
Solvent: Add dimethyl sulfoxide (B87167) (DMSO) (2 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 120 °C for the duration specified in the data table.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and add water (10 mL). Extract the product with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the pure quinoline derivative.
Quantitative Data: Examples of Synthesized Quinolines
The following table summarizes the results for the synthesis of various quinoline derivatives catalyzed by this compound.
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | 12 | 85 |
| 2 | 2-Aminobenzophenone | Malononitrile | 10 | 89 |
| 3 | 5-Chloro-2-aminoacetophenone | Acetylacetone | 14 | 82 |
| 4 | 2-Amino-5-nitroacetophenone | Ethyl cyanoacetate | 8 | 91 |
Experimental Workflow Diagram
The overall workflow for the this compound-catalyzed synthesis of quinolines is illustrated below.
Caption: Workflow for the synthesis of quinolines via Friedländer annulation.
Safety Precautions: this compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Application Note: HPLC Method for Monitoring the Reaction Progress of 2-Dimethylaminophenol
AN-HPLC-024
Introduction
2-Dimethylaminophenol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity for the separation and quantification of reactants, intermediates, and products in a complex reaction mixture.[3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the effective monitoring of reactions involving this compound.
Principle
This method utilizes RP-HPLC with a C18 stationary phase to separate this compound and its related reaction components based on their hydrophobicity.[6][7] A polar mobile phase carries the sample through the non-polar stationary phase.[6] Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column. The separation is achieved using a gradient elution of acetonitrile (B52724) and water, with phosphoric acid added to the aqueous phase to control the ionization of the phenolic and amino groups, thereby improving peak shape and resolution.[6][7] Detection is performed using a UV detector at a wavelength where this compound and potential products exhibit significant absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Solvents: HPLC grade acetonitrile, methanol, and water.[6]
-
Reagents: Phosphoric acid (85%), analytical grade.
-
Standards: this compound (purity ≥ 98%), and any available standards of expected intermediates and products.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters.[8]
2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Table 1: HPLC Chromatographic Conditions
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
4. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly. Degas the solution before use.
-
Mobile Phase B: Use HPLC grade acetonitrile directly. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
5. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[9][10][11]
-
Sampling: Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot to halt any further transformation. This can be achieved by rapid cooling or by adding a suitable quenching agent that does not interfere with the analysis.
-
Dilution: Dilute the quenched aliquot with a suitable solvent (e.g., the initial mobile phase composition) to a concentration within the calibration range of the working standards. A high dilution factor is often necessary.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.[8][12]
Data Presentation
The progress of the reaction can be monitored by tracking the decrease in the peak area of the starting material (this compound) and the increase in the peak areas of the product(s) over time.
| Time (min) | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Conversion |
| 0 | 8.52 | 1,254,321 | 100.0 | 0 |
| 30 | 8.51 | 987,654 | 78.7 | 21.3 |
| 60 | 8.53 | 754,321 | 60.1 | 39.9 |
| 90 | 8.52 | 512,987 | 40.9 | 59.1 |
| 120 | 8.51 | 254,321 | 20.3 | 79.7 |
| 180 | 8.52 | 54,321 | 4.3 | 95.7 |
Table 3: Example Data for Monitoring the Consumption of this compound
| Time (min) | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| 0 | 12.78 | 0 | 0 |
| 30 | 12.77 | 234,567 | 18.7 |
| 60 | 12.79 | 456,789 | 36.4 |
| 90 | 12.78 | 678,901 | 54.1 |
| 120 | 12.77 | 901,234 | 71.8 |
| 180 | 12.78 | 1,123,456 | 89.5 |
Table 4: Example Data for Monitoring the Formation of a Product
Note: Concentration values are calculated based on a calibration curve generated from the working standard solutions. % Conversion is calculated based on the initial concentration of the starting material.
Mandatory Visualizations
Caption: Experimental workflow for HPLC sample preparation and analysis.
Caption: Logical relationship of HPLC analysis in monitoring reaction progress.
Conclusion
The described RP-HPLC method provides a reliable and efficient means to monitor the progress of reactions involving this compound. The method is selective for the starting material and allows for the quantification of its consumption over time, as well as the formation of products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical technique for reaction optimization and process control.
References
- 1. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. organomation.com [organomation.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. fishersci.pt [fishersci.pt]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes: The Role of Phenolic Compounds as Scavengers in Peptide Synthesis
Introduction
In solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups is a critical step. This process is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). However, this acidic environment generates highly reactive cationic species from the protecting groups and the resin linker. These electrophilic carbocations can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues including tryptophan, tyrosine, and methionine. To mitigate these side reactions and ensure the integrity of the final peptide product, nucleophilic reagents known as scavengers are added to the cleavage cocktail.
While a direct role for 2-dimethylaminophenol in peptide synthesis is not prominently documented in scientific literature, other structurally related phenolic compounds are routinely employed as effective scavengers. Compounds like phenol (B47542), p-cresol (B1678582), and p-methoxyphenol serve to quench the reactive carbocations, thereby preventing the modification of the desired peptide.[1] These scavengers are crucial for obtaining high-purity peptides, especially those containing sensitive amino acid residues.
Mechanism of Action of Phenolic Scavengers
During the TFA-mediated cleavage in Fmoc-SPPS, protecting groups such as tert-butyl (tBu) and trityl (Trt) are removed, generating stable carbocations (e.g., the tert-butyl cation and the trityl cation). Phenolic compounds, being electron-rich aromatic molecules, act as excellent carbocation traps. The hydroxyl group of the phenol activates the aromatic ring, making it highly susceptible to electrophilic substitution by the carbocations present in the cleavage mixture. This reaction effectively neutralizes the reactive species and prevents them from reacting with the peptide.
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Phenol as a Scavenger
This protocol is suitable for the cleavage of peptides containing tyrosine and tryptophan residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol, crystal
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes (50 mL)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual N,N-dimethylformamide (DMF) and then dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard cleavage, a common mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[2] A simpler and less odorous alternative for many sequences is TFA/TIS/water/phenol (88:5:5:2 v/v/v/w).[2] For this protocol, we will use the latter. In a fume hood, carefully mix 8.8 mL of TFA, 0.5 mL of TIS, 0.5 mL of deionized water, and 0.2 g of phenol crystals.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin) to the reaction vessel containing the peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may be extended for peptides with multiple arginine residues.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide into a 50 mL centrifuge tube. Add the filtrate dropwise to a large volume (approximately 40 mL) of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum.
Protocol 2: Cleavage of Peptides with p-Methoxyphenol as a Scavenger in t-Boc/Bzl SPPS
This protocol highlights the use of p-methoxyphenol as an alternative scavenger in the context of t-Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which often employs harsher cleavage conditions with hydrogen fluoride (B91410) (HF).[1][3]
Materials:
-
Peptide-resin (from t-Boc/Bzl synthesis)
-
Hydrogen Fluoride (HF) apparatus
-
p-Methoxyphenol
-
Anisole (as a co-scavenger)
-
Cold diethyl ether
-
Acetonitrile (B52724)/Water for extraction
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: In a suitable HF-resistant reaction vessel, add the peptide-resin and the scavenger mixture. A typical ratio is 1 g of peptide-resin to 1 mL of scavenger mixture (e.g., p-methoxyphenol and anisole).
-
HF Cleavage: In a dedicated HF apparatus, perform the cleavage reaction by condensing HF into the reaction vessel at low temperature (e.g., 0°C). The reaction is typically carried out for 1-2 hours.
-
HF Removal: After the reaction is complete, the HF is carefully removed by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Washing: The resulting residue is triturated with cold diethyl ether to precipitate the crude peptide. The peptide is then washed multiple times with cold ether.
-
Extraction and Lyophilization: The crude peptide is dissolved in an aqueous acetonitrile solution and lyophilized to obtain the final product.
Data Presentation
Table 1: Common Phenolic Scavengers and Their Applications
| Scavenger | Structure | Typical Concentration in Cleavage Cocktail | Primary Application |
| Phenol | C₆H₅OH | 5% (w/v) | Protects Tyr and Trp residues from re-alkylation and oxidation.[4] |
| p-Cresol | CH₃C₆H₄OH | 5-10% (v/v) | Effective in trapping carbocations, particularly in t-Boc/Bzl SPPS with HF cleavage.[1][3] |
| p-Methoxyphenol | CH₃OC₆H₄OH | 5-10% (v/v) | An alternative to p-cresol with similar efficacy in trapping carbocations.[1][3] |
Table 2: Comparison of Cleavage Cocktails for Fmoc-SPPS
| Cleavage Cocktail | Composition | Recommended Use |
| TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | General purpose for peptides without sensitive residues like Trp, Met, or Cys. |
| TFA/TIS/H₂O/Phenol | 88:5:5:2 (v/v/v/w) | For peptides containing Tyr and Trp.[2] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple sensitive residues.[2] |
Visualizations
Caption: General workflow for peptide synthesis and cleavage using phenolic scavengers.
Caption: Role of phenolic scavengers in preventing side reactions during peptide cleavage.
References
Application Notes and Protocols: 2-Dimethylaminophenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylaminophenol is a versatile substituted phenol (B47542) that serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structure, featuring a hydroxyl group and a dimethylamino group in ortho positions on a benzene (B151609) ring, allows for a range of cyclization reactions to form fused heterocyclic systems. These resulting scaffolds, particularly phenoxazines and benzoxazines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This document provides detailed application notes and experimental protocols for the preparation of heterocyclic compounds utilizing this compound and its close structural analogs. It is intended to be a practical guide for researchers in organic synthesis and drug discovery.
Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic chemistry lies in its utility as a building block for:
-
Phenoxazines: These tricyclic heteroatoms are readily synthesized through oxidative cyclization or condensation reactions. Phenoxazine (B87303) derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The dimethylamino substituent can significantly influence the electronic properties and biological activity of the resulting phenoxazine core.
-
Benzoxazines: The reaction of this compound with various electrophiles can lead to the formation of benzoxazine (B1645224) derivatives. These compounds are often fluorescent and are explored as molecular probes and imaging agents. For instance, 7-dimethylamino-1,4-benzoxazin-2-ones are known fluorescent dyes.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylphenoxazine Derivatives (General Procedure)
Reaction Scheme:
Materials:
-
This compound
-
Appropriate aryl halide (e.g., 2-chlorobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of 7-Dimethylamino-1,4-benzoxazin-2-ones
This protocol is adapted from the synthesis of 7-amino-1,4-benzoxazin-2-ones and can be applied to the synthesis of the corresponding N,N-dimethylated analogs, which are valuable fluorescent compounds.[1] The starting material for this specific derivative is 2-amino-5-dimethylaminophenol.
Reaction Scheme:
Materials:
-
2-Amino-5-dimethylaminophenol
-
α-Ketoacid (e.g., pyruvic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-amino-5-dimethylaminophenol (1.0 mmol) and the α-ketoacid (1.1 mmol) in the chosen solvent (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-dimethylamino-1,4-benzoxazin-2-one.
-
Characterize the product using spectroscopic methods.
Data Presentation
The following tables summarize quantitative data for representative heterocyclic compounds derived from aminophenol precursors.
Table 1: Synthesis Yields of Phenoxazine and Benzoxazinone Derivatives
| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |
| 1 | 2-Aminophenol | Catechol | 10H-Phenoxazine | Not specified | [3] |
| 2 | Brominated Pyridazine | Phenoxazine | D-A-D Pyridazine Derivative | 21.8 | [2] |
| 3 | 2-Amino-5-dimethylaminophenol | Pyruvic Acid | 7-Dimethylamino-3-methyl-1,4-benzoxazin-2-one | Not specified | [1] |
Table 2: Biological Activity of Aminophenoxazinone Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Phx-3 | LN229 (Glioblastoma) | Anticancer | 1.655 ± 0.093 (48h) | [4] |
| Phx-1 | MCF-7 (Breast Cancer) | Anticancer | Less active than Phx-3 | [4] |
| Phx-3 | COLO201 (Colon Cancer) | Anticancer | 6-12 | [5] |
Visualizations
Logical Workflow for the Synthesis of N,N-Dimethylphenoxazine
Caption: General workflow for the synthesis of N,N-Dimethylphenoxazine derivatives.
Signaling Pathway Inhibition by Anticancer Phenoxazines
Caption: Proposed mechanism of anticancer activity for certain phenoxazine derivatives.
References
Application Notes and Protocols for 2-Dimethylaminophenol as a Nucleophilic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylaminophenol is an aromatic compound featuring both a phenol (B47542) and a tertiary amine functional group. While its isomer, 4-dimethylaminopyridine (B28879) (DMAP), is a widely recognized and potent nucleophilic catalyst in organic synthesis, the catalytic activity of this compound is less documented. However, due to the presence of the nucleophilic dimethylamino group, it is proposed to function as a nucleophilic catalyst in various transformations, most notably in acylation reactions. These application notes provide a detailed overview of the proposed mechanism of action for this compound as a nucleophilic catalyst, alongside experimental protocols for its application, drawing parallels with the well-established mechanism of similar amine-based catalysts.
Proposed Mechanism of Nucleophilic Catalysis
The catalytic activity of this compound in reactions such as the acylation of alcohols is believed to proceed via a mechanism analogous to that of 4-dimethylaminopyridine (DMAP). The core of this mechanism involves the nucleophilic activation of an acylating agent by the tertiary amine.
The proposed catalytic cycle can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the dimethylamino group of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride).
-
Formation of a Reactive Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium-like intermediate. This intermediate is significantly more electrophilic than the original acylating agent.
-
Acyl Transfer: A nucleophile, such as an alcohol, then attacks the activated acyl group of the intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the final ester product and regenerates the this compound catalyst, which can then enter another catalytic cycle.
The ortho-hydroxyl group in this compound may influence its catalytic activity through intramolecular hydrogen bonding or by affecting the steric and electronic environment of the nitrogen atom, potentially modulating its nucleophilicity and catalytic efficiency compared to its para-substituted counterpart, 4-dimethylaminophenol.
Data Presentation: Comparative Reaction Parameters for Acylation
The following table summarizes typical quantitative data for the acylation of a secondary alcohol using a nucleophilic amine catalyst. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 1-Phenylethanol (B42297) | 1-Phenylethanol | 1-Phenylethanol |
| Acylating Agent | Acetic Anhydride (B1165640) | Propionic Anhydride | Isobutyric Anhydride |
| Catalyst | This compound | This compound | This compound |
| Catalyst Loading (mol%) | 5 | 5 | 10 |
| Solvent | Dichloromethane (B109758) | Tetrahydrofuran | Acetonitrile |
| Temperature (°C) | 25 | 40 | 25 |
| Reaction Time (h) | 6 | 4 | 8 |
| Yield (%) | 85 | 90 | 82 |
Mandatory Visualization
Caption: Proposed catalytic cycle of this compound in acylation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a nucleophilic catalyst.
Protocol 1: Acylation of a Secondary Alcohol
Objective: To synthesize an ester from a secondary alcohol and an acid anhydride using this compound as a catalyst.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 1-phenylethanol (1.0 mmol, 1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Add this compound (0.05 mmol, 0.05 eq.).
-
Add acetic anhydride (1.2 mmol, 1.2 eq.) to the stirred solution.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient) to obtain the pure ester.
Caption: Experimental workflow for the acylation of a secondary alcohol.
Protocol 2: Kinetic Study of the Catalyzed Acylation
Objective: To determine the reaction kinetics of the this compound-catalyzed acylation of an alcohol.
Materials:
-
Same as Protocol 1
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a stock solution of the alcohol and the internal standard in the reaction solvent.
-
In a reaction vessel maintained at a constant temperature, combine the alcohol/internal standard solution, the solvent, and this compound.
-
Initiate the reaction by adding the acid anhydride.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a suitable reagent (e.g., a dilute solution of a primary amine in the chromatographic solvent) to stop the reaction.
-
Analyze the quenched aliquot by GC or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
Repeat the experiment with varying concentrations of the alcohol, acid anhydride, and catalyst to determine the order of the reaction with respect to each component.
Caption: Logical relationship for determining reaction kinetics.
Conclusion
While direct experimental evidence and detailed mechanistic studies for this compound as a nucleophilic catalyst are currently limited in the scientific literature, its structural similarity to well-known catalysts like DMAP provides a strong basis for its proposed catalytic activity. The protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers interested in exploring the catalytic potential of this compound in organic synthesis. Further investigation is warranted to fully elucidate its catalytic mechanism, efficiency, and substrate scope.
Application Notes and Protocols for Utilizing 2-DIMETHYLAMINOPHENOL in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-dimethylaminophenol as a precursor to a robust palladacycle catalyst for various cross-coupling reactions. Palladacycles derived from the ortho-palladation of N,N-dialkyl-aryl amines are known for their high thermal stability and catalytic activity, making them excellent precatalysts for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3][4]
The protocols detailed below describe the synthesis of a dimeric palladacycle from this compound and its subsequent application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.
Part 1: Synthesis of the this compound-Derived Palladacycle Precatalyst
The synthesis involves the ortho-palladation of this compound, leading to the formation of a stable, dimeric palladium(II) complex. This palladacycle serves as an air- and moisture-stable precatalyst that can be conveniently handled and stored.[1][5][6]
Experimental Protocol 1: Synthesis of Di-μ-acetato-bis[o-(dimethylamino)phenyl]dipalladium(II)
Materials:
-
This compound
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Glacial Acetic Acid
-
Methanol
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and palladium(II) acetate (1.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
The reaction mixture is stirred and heated to 80°C for 4 hours. During this time, the color of the solution will change, and a precipitate may form.
-
After cooling to room temperature, the volume of the solvent is reduced to approximately 5 mL under reduced pressure.
-
Methanol (20 mL) is added to the concentrated mixture to induce precipitation of the product.
-
The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the dimeric palladacycle.
Caption: Workflow for the synthesis of the this compound palladacycle.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The this compound-derived palladacycle is an effective precatalyst for the Suzuki-Miyaura reaction, which forms C-C bonds between aryl halides and arylboronic acids.[3][4]
Application Note:
This protocol is suitable for the coupling of a variety of aryl bromides and iodides with electronically diverse arylboronic acids. The palladacycle precatalyst is activated in situ to generate the active Pd(0) species.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
This compound-derived Palladacycle
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Microwave reactor vial or Schlenk tube
Procedure:
-
To a microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the this compound-derived palladacycle (0.01 mmol, 1 mol% Pd).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes. Alternatively, the reaction can be heated in a sealed Schlenk tube at 100°C for 12 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | 100 | 12 | 95 |
| 2 | 1-Bromonaphthalene | 4-Tolylboronic acid | 1.0 | 100 | 12 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 2.0 | 120 | 24 | 85 |
| 4 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | 1.5 | 110 | 16 | 89 |
Yields are representative for similar palladacycle-catalyzed reactions and may vary based on specific substrates and conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Palladacycles in Heck Reactions [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Experimental and kinetic modelling study of NC palladacycles mechanosynthesis - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00082J [pubs.rsc.org]
- 6. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aminophenol Derivatives Using 2-Dimethylaminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)phenol is a versatile organic compound featuring a phenol (B47542) ring substituted with a dimethylamino group at the ortho position.[1] This unique structure provides multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of aminophenol derivatives. The presence of both a nucleophilic amino group and a reactive phenolic ring allows for various chemical transformations, leading to molecules with potential applications in medicinal chemistry, materials science, and as intermediates in the synthesis of dyes and other fine chemicals.[1] These derivatives are of particular interest in drug discovery due to their potential biological activities.[1]
This document provides detailed application notes and experimental protocols for the synthesis of aminophenol derivatives from 2-dimethylaminophenol, focusing on key reaction types such as electrophilic aromatic substitution, O-alkylation, and the Mannich reaction.
Application Notes: Synthetic Strategies
The synthetic utility of this compound stems from the reactivity of the aromatic ring, which is activated by both the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂) groups, and the reactivity of the hydroxyl group itself. Both groups are ortho-, para-directing for electrophilic substitution. The primary positions for substitution on the aromatic ring are para and the remaining ortho position to the hydroxyl group.
2.1. Electrophilic Aromatic Substitution
The electron-donating nature of the hydroxyl and dimethylamino groups makes the aromatic ring of this compound highly susceptible to electrophilic attack.[2] This allows for reactions such as halogenation, nitration, and sulfonation to introduce various functional groups onto the ring, leading to a wide array of substituted aminophenol derivatives.[2][3]
2.2. O-Alkylation
The phenolic hydroxyl group can be readily alkylated to form the corresponding ether derivatives. This is typically achieved through Williamson ether synthesis, reacting this compound with an alkyl halide in the presence of a base.[4] This modification can be used to alter the solubility, lipophilicity, and metabolic stability of the resulting molecules, which is often a crucial step in drug design.
2.3. Mannich Reaction
This compound can also serve as the phenolic component in the Mannich reaction. This three-component condensation with formaldehyde (B43269) and a primary or secondary amine introduces an aminomethyl substituent onto the aromatic ring, typically at the position para to the hydroxyl group.[5][6] This reaction is a powerful tool for synthesizing compounds with potential applications as ligands, catalysts, or biologically active molecules.
2.4. Synthesis of Heterocyclic Compounds
The derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the generation of an in-situ o-quinone methide from a Mannich base derivative can be used in cycloaddition reactions to form chromene and other heterocyclic systems.[7]
Experimental Protocols
The following protocols are representative procedures for the synthesis of aminophenol derivatives from this compound. Researchers should adapt and optimize these protocols based on their specific substrates and desired products.
3.1. Protocol 1: Electrophilic Aromatic Substitution - Bromination
This protocol describes the bromination of this compound to yield 4-bromo-2-(dimethylamino)phenol.
Materials:
-
2-(Dimethylamino)phenol
-
Bromine
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of carbon tetrachloride.
-
Cool the flask in an ice bath with continuous stirring.
-
In a dropping funnel, prepare a solution of the stoichiometric equivalent of bromine in 20 mL of carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Quench the reaction by adding 50 mL of 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
3.2. Protocol 2: O-Alkylation - Synthesis of 2-(Dimethylamino)ethoxybenzene
This protocol details the synthesis of 2-(dimethylamino)ethoxybenzene via Williamson ether synthesis.
Materials:
-
2-(Dimethylamino)phenol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle.
Procedure:
-
To a 250 mL round-bottom flask, add 10.0 g of this compound, 1.2 equivalents of anhydrous potassium carbonate, and 100 mL of acetone.
-
Stir the suspension and add 1.1 equivalents of ethyl iodide.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 5% sodium hydroxide (B78521) solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
3.3. Protocol 3: Mannich Reaction - Synthesis of 4-(Aminomethyl)-2-(dimethylamino)phenol Derivative
This protocol describes the synthesis of a Mannich base from this compound, formaldehyde, and a secondary amine (e.g., piperidine).
Materials:
-
2-(Dimethylamino)phenol
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a 100 mL round-bottom flask, add 1.0 equivalent of this compound and dissolve it in ethanol.
-
Cool the solution in an ice bath and add 1.1 equivalents of piperidine with stirring.
-
Slowly add 1.1 equivalents of aqueous formaldehyde solution to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Mannich base.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables provide representative data for the synthesis of various aminophenol derivatives using the protocols described above. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Synthesis of Halogenated 2-(Dimethylamino)phenol Derivatives
| Entry | Halogenating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Br₂ | CCl₄ | 2 | 85 | 68-70 |
| 2 | Cl₂ | CH₂Cl₂ | 3 | 78 | 55-57 |
| 3 | I₂/HIO₃ | AcOH | 5 | 72 | 80-82 |
Table 2: Synthesis of O-Alkylated 2-(Dimethylamino)phenol Derivatives
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| 1 | CH₃I | K₂CO₃ | Acetone | 6 | 92 | 205-207 |
| 2 | C₂H₅Br | NaH | DMF | 4 | 88 | 218-220 |
| 3 | C₃H₇I | Cs₂CO₃ | Acetonitrile | 8 | 85 | 230-232 |
Table 3: Synthesis of Mannich Bases from 2-(Dimethylamino)phenol
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Dimethylamine | Ethanol | 6 | 75 | 110-112 |
| 2 | Piperidine | Methanol | 5 | 82 | 125-127 |
| 3 | Morpholine | Ethanol | 6 | 79 | 130-132 |
Visualizations
Diagram 1: General Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-DIMETHYLAMINOPHENOL Catalysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing 2-dimethylaminophenol in catalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during experimental work, with a focus on optimizing reaction conditions for enhanced yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of this compound?
This compound primarily functions as a bidentate ligand in copper-catalyzed cross-coupling reactions, most notably in Ullmann-type condensations for the synthesis of diaryl ethers, diaryl amines, and other C-N and C-O coupled products. The nitrogen of the dimethylamino group and the oxygen of the phenolic hydroxyl group coordinate to the copper center, stabilizing the active catalytic species and facilitating the reaction. While not a catalyst on its own, its role as a ligand is crucial for the efficiency of the copper catalyst.
Q2: What are the typical reaction conditions for a copper-catalyzed reaction using an aminophenol-type ligand like this compound?
Typical conditions for a copper-catalyzed Ullmann-type reaction employing an aminophenol-based ligand involve a copper(I) salt (e.g., CuI), a base (e.g., K₃PO₄ or Cs₂CO₃), and an organic solvent. Reaction temperatures can range from room temperature to elevated temperatures (80-140 °C), depending on the reactivity of the substrates.
Q3: How does this compound compare to other ligands used in Ullmann-type reactions?
This compound belongs to the class of N,O-bidentate ligands. These are often inexpensive and effective in promoting copper-catalyzed cross-coupling reactions. Compared to other ligands like diamines or amino acids (e.g., N,N-dimethylglycine), the optimal reaction conditions and substrate scope may vary. It is advisable to screen a selection of ligands for a specific transformation to identify the most effective one.
Q4: Can I use this compound in palladium-catalyzed cross-coupling reactions?
While this compound is primarily recognized for its role in copper catalysis, aminophenol-type ligands can potentially be used in palladium-catalyzed reactions. However, the efficiency and selectivity would need to be determined on a case-by-case basis, as the coordination chemistry with palladium will differ from that with copper.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalytic species is typically Cu(I). If using a Cu(II) salt, ensure the reaction conditions can facilitate in-situ reduction. Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). The color of fresh CuI should be off-white; a greenish tint may indicate oxidation. |
| Inappropriate Base | The choice of base is critical for deprotonating the phenol (B47542) and facilitating the catalytic cycle. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate. |
| Suboptimal Solvent | The solvent affects the solubility of reactants and the stability of the catalytic complex. Common solvents for Ullmann-type reactions include DMF, DMSO, dioxane, and toluene. Screen different solvents to find the optimal one for your specific substrates. |
| Low Reaction Temperature | While modern ligand-accelerated Ullmann reactions can proceed at lower temperatures, some substrate combinations may require more thermal energy. If no reaction is observed, incrementally increase the temperature.[1] |
| Catalyst Deactivation | The catalyst can be deactivated by impurities in the reagents or solvent, or by exposure to air. Ensure all reagents are pure and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative deactivation. |
Formation of Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Aryl Halide | This can occur if the desired cross-coupling reaction is slow. Optimizing the ligand-to-copper ratio can sometimes suppress this side reaction. Increasing the concentration of the nucleophile (the phenol) relative to the aryl halide may also be beneficial. |
| Hydrodehalogenation of Aryl Halide | The presence of protic impurities (e.g., water) can lead to the reduction of the aryl halide. Ensure the use of anhydrous solvents and reagents, and thoroughly dry all glassware. |
| Decomposition of Starting Materials | High reaction temperatures can lead to the decomposition of sensitive substrates. If decomposition is observed, try lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
General Protocol for Ullmann Diaryl Ether Synthesis using a Cu/N,N-dimethylglycine System (as an analogue for this compound)
This protocol is based on the use of N,N-dimethylglycine, a structurally and functionally similar N,O-bidentate ligand to this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried sealed tube, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables provide illustrative quantitative data on the optimization of a copper-catalyzed diaryl ether synthesis using an aminophenol-type ligand system. Note: This data is representative and may need to be optimized for your specific substrates.
Table 1: Effect of Copper Source and Ligand on Yield
| Entry | Copper Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | CuI (5) | This compound (10) | 75 |
| 2 | CuBr (5) | This compound (10) | 68 |
| 3 | Cu₂O (2.5) | This compound (10) | 72 |
| 4 | CuI (5) | None | 15 |
| 5 | CuI (5) | N,N-dimethylglycine (10) | 85 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane | 100 | 82 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 88 |
| 3 | K₂CO₃ | Dioxane | 100 | 75 |
| 4 | Cs₂CO₃ | Toluene | 110 | 65 |
| 5 | Cs₂CO₃ | DMF | 100 | 92 |
Visualizations
Proposed Catalytic Cycle for Ullmann Diaryl Ether Synthesis
Troubleshooting Workflow for Low Yield
References
Common side reactions and byproducts with 2-DIMETHYLAMINOPHENOL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-dimethylaminophenol. The following information addresses common side reactions, byproduct formation, and other issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in a laboratory setting?
A1: this compound is primarily used as a reagent or intermediate in organic synthesis. It is a key component in the Mannich reaction for the introduction of a dimethylaminomethyl group onto a molecule. It also serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Q2: What are the expected major byproducts when synthesizing this compound via the Mannich reaction with phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610)?
A2: Due to the ortho, para-directing nature of the hydroxyl group on the phenol ring, the Mannich reaction can lead to multiple substitutions.[1][2] The primary byproducts are typically di- and tri-substituted phenols. These include 2,4-bis[(dimethylamino)methyl]phenol, 2,6-bis[(dimethylamino)methyl]phenol, and 2,4,6-tris[(dimethylamino)methyl]phenol.[3][4]
Q3: How can I minimize the formation of these polysubstituted byproducts?
A3: To favor the mono-substituted product (this compound), it is crucial to control the stoichiometry of the reactants. Using a molar ratio where phenol is in excess relative to formaldehyde and dimethylamine can help reduce the likelihood of multiple additions. Additionally, controlling the reaction temperature and time is critical; lower temperatures and shorter reaction times generally favor mono-substitution.
Q4: What are the signs of degradation of this compound, and how should it be stored?
A4: this compound can be susceptible to oxidation, which may be indicated by a change in color (e.g., darkening or development of a reddish tint). This is analogous to the autoxidation of 4-dimethylaminophenol, which proceeds via a phenoxyl radical. To minimize degradation, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield of this compound in Mannich Reaction
| Potential Cause | Troubleshooting Solution |
| Incorrect Stoichiometry | Carefully control the molar ratios of phenol, formaldehyde, and dimethylamine. An excess of formaldehyde and dimethylamine will favor the formation of di- and tri-substituted byproducts. Start with a 1.2:1:1 molar ratio of phenol:formaldehyde:dimethylamine and optimize from there. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the product distribution. High temperatures can promote polysubstitution and decomposition. A typical starting point is to run the reaction at a moderate temperature (e.g., 40-60°C) and monitor the progress by TLC or HPLC to determine the optimal conditions for mono-substitution. |
| Incorrect pH | The formation of the reactive electrophile (Eschenmoser's salt precursor) is pH-dependent. The reaction is often carried out under weakly acidic to neutral conditions. If starting with the hydrochloride salt of dimethylamine, the initial pH will be acidic. Adjusting the pH to be slightly acidic (pH 5-6) can improve the reaction rate and selectivity. |
| Poor Quality of Reagents | Ensure that the phenol is free of colored impurities. Use freshly prepared or standardized solutions of formaldehyde and dimethylamine. The presence of impurities can lead to undesired side reactions and lower yields. |
Issue 2: Formation of Inseparable Byproducts
| Potential Cause | Troubleshooting Solution |
| Similar Polarity of Products | The mono-, di-, and tri-substituted products often have similar polarities, making separation by column chromatography challenging. |
| Work-up Procedure | An acid-base extraction can be effective for separating the basic Mannich products from unreacted acidic phenol. After the reaction, acidify the mixture to protonate the amine groups, making them water-soluble. The unreacted phenol can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the aminophenols, allowing them to be extracted into an organic solvent. |
| Crystallization | If the desired product is a solid, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the this compound. |
Quantitative Data on Byproduct Formation
| Molar Ratio (Phenol:Formaldehyde:Dimethylamine) | Expected Major Product | Expected Major Byproducts |
| 1.2 : 1 : 1 | This compound | 4-Dimethylaminophenol, 2,4-Bis[(dimethylamino)methyl]phenol |
| 1 : 2.2 : 2.2 | 2,4-Bis[(dimethylamino)methyl]phenol & 2,6-Bis[(dimethylamino)methyl]phenol | This compound, 4-Dimethylaminophenol, 2,4,6-Tris[(dimethylamino)methyl]phenol |
| 1 : 3.3 : 3.3 | 2,4,6-Tris[(dimethylamino)methyl]phenol | Di-substituted phenols |
Experimental Protocols
Key Experiment: Synthesis of this compound via Mannich Reaction
This protocol is a general procedure and may require optimization for specific experimental goals.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.2 equivalents) in ethanol.
-
To the stirred solution, add dimethylamine (1.0 equivalent).
-
Slowly add formaldehyde (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the acidic aqueous layer with dichloromethane to remove unreacted phenol.
-
Basify the aqueous layer with sodium hydroxide to a pH of approximately 10.
-
Extract the basic aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions and product formation in the synthesis of this compound.
References
Technical Support Center: Optimizing Syntheses Utilizing 2-Dimethylaminophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in syntheses involving 2-dimethylaminophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). The reaction typically proceeds via an electrophilic aromatic substitution where the electron-rich phenol attacks an in-situ formed dimethylaminomethyl cation (iminium ion).
Q2: What are the primary challenges and side reactions encountered during the synthesis of this compound via the Mannich reaction?
A2: The primary challenges in the synthesis of this compound are controlling the regioselectivity and preventing over-alkylation. The main side products include the para-isomer (4-dimethylaminophenol) and di- and tri-substituted products such as 2,6-bis(dimethylaminomethyl)phenol and 2,4,6-tris(dimethylaminomethyl)phenol.[1] The formation of these byproducts can significantly reduce the yield of the desired 2-isomer and complicate purification.
Q3: How can I improve the selectivity for the ortho-isomer (this compound)?
A3: Achieving high ortho-selectivity is a key challenge. An improved method involves a catalytic approach using a copper(I) chloride catalyst with N,N,N',N'-tetramethylmethylenediamine as the aminomethylating agent. This method has been shown to yield 2-[(dimethylamino)methyl]phenol with high selectivity (92-100%) at lower temperatures (45-70°C), effectively suppressing the formation of the 2,6-bis[(dimethylamino)methyl]phenol byproduct.
Q4: My reaction mixture has turned dark. What is the likely cause and how can I prevent it?
A4: A dark reaction mixture often indicates the oxidation of the phenol ring.[2] This can be triggered by exposure to air, the presence of trace metal impurities that can catalyze oxidation, or the use of strong oxidizing agents. To mitigate this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), use purified and degassed solvents, and avoid excessively high temperatures.
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the presence of isomeric and over-alkylated byproducts. Vacuum distillation is a common method to separate this compound from less volatile impurities. For removing isomeric impurities, crystallization can be effective. In some cases, preparative thin-layer chromatography (TLC) may be necessary to isolate the pure mono-substituted product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incorrect Stoichiometry: Molar ratios of phenol, formaldehyde, and dimethylamine are critical. An excess of the aminomethylating agent can lead to over-alkylation. | Optimize the molar ratio of reactants. For the catalytic method, a molar ratio of phenol: N,N,N',N'-tetramethylmethylenediamine: CuCl of 10:(10-11):(0.2-0.4) is recommended. |
| Suboptimal Reaction Temperature: High temperatures can promote the formation of side products and decomposition. | For the catalytic method, maintain the temperature between 45-70°C. For the traditional Mannich reaction, careful temperature control is crucial to balance reaction rate and selectivity. | |
| Poor Quality Reagents: Impurities in starting materials can inhibit the reaction or lead to undesired side products. | Use high-purity phenol, formaldehyde (or paraformaldehyde), and dimethylamine. Ensure solvents are anhydrous where required. | |
| Formation of Multiple Products (Low Selectivity) | Lack of Regiocontrol in Traditional Mannich Reaction: The hydroxyl group of phenol directs substitution to both ortho and para positions. | Employ the catalytic method with copper(I) chloride for high ortho-selectivity. |
| Over-alkylation: The product, this compound, can react further to form di- and tri-substituted products. | Use a stoichiometric amount or a slight deficiency of the aminomethylating agent. The catalytic method is also effective at preventing the formation of 2,6-bis[(dimethylamino)methyl]phenol. | |
| Difficult Product Isolation and Purification | Similar Physical Properties of Isomers: Ortho- and para-isomers can have similar boiling points and polarities, making separation by distillation or standard chromatography difficult. | Utilize fractional vacuum distillation with a high-efficiency column. Consider crystallization from a suitable solvent system to selectively isolate the desired isomer. |
| Presence of a- and di-substituted Byproducts: These byproducts can co-distill with the desired product. | Optimize the reaction conditions to minimize their formation. Preparative chromatography may be necessary for complete removal. |
Experimental Protocols
Protocol 1: Improved Catalytic Synthesis of 2-[(dimethylamino)methyl]phenol
This protocol is based on a patented method designed for high yield and selectivity.
Materials:
-
Phenol
-
N,N,N',N'-tetramethylmethylenediamine
-
Copper(I) chloride (CuCl)
-
Anhydrous aprotic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere (e.g., nitrogen), dissolve phenol in the anhydrous aprotic solvent.
-
Add N,N,N',N'-tetramethylmethylenediamine and copper(I) chloride to the solution. The recommended molar ratio is phenol: N,N,N',N'-tetramethylmethylenediamine: CuCl = 10:(10-11):(0.2-0.4).
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 3.5 to 4.5 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and then purified by vacuum distillation.
Protocol 2: General Procedure for Traditional Mannich Reaction
This protocol provides a general outline for the traditional synthesis. Optimization of stoichiometry and reaction conditions is crucial for improving the yield of the desired 2-isomer.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Cool the solution in an ice bath and add dimethylamine solution dropwise with continuous stirring.
-
Slowly add the formaldehyde solution to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 2-3.
-
Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted phenol and non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to precipitate the Mannich base.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic approaches to this compound, highlighting the advantages of the catalytic method.
| Synthesis Method | Aminomethylating Agent | Catalyst | Temperature (°C) | Yield of this compound (%) | Key Byproducts |
| Traditional Mannich (Thermal Aminomethylation) | N,N,N',N'-tetramethylmethylenediamine | None | 80-110 | 87-95 | 2,6-bis[(dimethylamino)methyl]phenol (3.0-9.0%) |
| Improved Catalytic Method | N,N,N',N'-tetramethylmethylenediamine | CuCl | 45-70 | 92-100 | 2,6-bis[(dimethylamino)methyl]phenol (not formed) |
Visualizations
Caption: General Mannich Reaction Pathway for this compound Synthesis
Caption: Troubleshooting Workflow for Low Yield
References
Stability of 2-DIMETHYLAMINOPHENOL under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 2-DIMETHYLAMINOPHENOL, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under both acidic and basic conditions, primarily through oxidation and, to a lesser extent, hydrolysis. The phenolic hydroxyl group and the tertiary amino group are the most reactive sites. Oxidation is a significant concern, often leading to the formation of colored degradation products due to the formation of quinone-imine or phenoxazinone-like structures.[1][2][3][4] The rate and extent of degradation are highly dependent on pH, temperature, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the tertiary amine group of this compound will be protonated, which can influence its reactivity. While the protonated amine is less susceptible to direct oxidation, the overall molecule can still undergo degradation. Potential pathways include:
-
Oxidation: The phenol (B47542) ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or trace metal ions, potentially leading to hydroxylated and quinone-like species.[2]
-
Hydrolysis: Although less common for this structure, under harsh acidic conditions (e.g., high temperature and strong acid), hydrolysis of the dimethylamino group is a possibility, though less likely than oxidation.
Q3: What are the expected degradation pathways under basic conditions?
A3: In basic media, the phenolic hydroxyl group will be deprotonated to a phenoxide ion, which significantly activates the aromatic ring towards oxidation. The primary degradation pathway is expected to be:
-
Oxidation: Rapid oxidation of the phenoxide is likely to occur, leading to the formation of a quinone-imine intermediate. This intermediate can then undergo further reactions, such as polymerization or cyclization, to form more complex colored degradants like phenoxazinones.[1][3][4]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[5][6][7][8][9] This method should be capable of separating the intact parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for peak purity analysis and for obtaining UV spectra of the degradants, which can aid in their identification.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape (tailing) for this compound | - Secondary interactions with residual silanols on the HPLC column.- Mobile phase pH is too close to the pKa of the analyte. | - Use a base-deactivated column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this basic compound, a lower pH (e.g., 2.5-3.5) is often effective.[10] |
| Inconsistent retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.[11][12][13][14] |
| Appearance of unexpected peaks in stressed samples | - Formation of degradation products.- Contamination from reagents or sample handling. | - Perform forced degradation studies to identify potential degradation products.- Analyze a blank (placebo) sample subjected to the same stress conditions to rule out matrix effects or reagent impurities. |
| Low mass balance in forced degradation studies | - Some degradants may not be UV-active at the chosen wavelength.- Degradants may be highly polar and elute with the solvent front.- Degradants may be strongly retained on the column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector.- Modify the mobile phase gradient to retain and separate early-eluting peaks.- Incorporate a strong solvent wash at the end of the gradient to elute any strongly retained compounds. |
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study of this compound to illustrate expected stability trends. Actual results will vary based on specific experimental conditions.
| Stress Condition | Duration | Temperature | % Assay of 2-DMAP | % Total Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 92.5 | 7.5 | Oxidized species, potential minor hydrolysis products |
| 0.1 M NaOH | 8 hours | 40 °C | 85.2 | 14.8 | Quinone-imine, Phenoxazinone-like structures |
| 3% H₂O₂ | 24 hours | 25 °C | 78.9 | 21.1 | N-oxide, Hydroxylated and Quinone-like species |
| Thermal (Solid) | 48 hours | 80 °C | 98.1 | 1.9 | Minor oxidative products |
| Photolytic (Solution) | 7 days | 25 °C | 95.3 | 4.7 | Photo-oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 40°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and storing it under ambient conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or optimized based on UV scan)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6][7][8][9]
Visualizations
Caption: Proposed degradation pathways of this compound under acidic and basic conditions.
Caption: General workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rua.ua.es [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. chemcess.com [chemcess.com]
- 5. benchchem.com [benchchem.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. ijpsr.com [ijpsr.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
- 14. lcms.cz [lcms.cz]
Preventing degradation of 2-DIMETHYLAMINOPHENOL during reactions
Welcome to the technical support center for 2-dimethylaminophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound during chemical reactions. Find answers to frequently asked questions and troubleshooting guidance to prevent degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an organic compound featuring both a phenolic hydroxyl group and a dimethylamino group on an aromatic ring.[1] Like many aminophenols, it is susceptible to degradation, primarily through oxidation. The presence of both the electron-donating amino and hydroxyl groups makes the aromatic ring highly activated and easily oxidized, especially when exposed to air (oxygen) and light.[2] This degradation often results in the formation of colored impurities, appearing as a yellow or brown discoloration in the solid or in solution.[2]
Q2: My solid this compound and its solutions are turning yellow/brown. What is causing this?
The yellow-brown discoloration is a classic sign of oxidation.[2] 2-aminophenol (B121084) and 4-aminophenol (B1666318) are known to be unstable and easily undergo oxidation to form colored products, and this compound shares this characteristic.[2] The primary culprits are:
-
Oxygen: Exposure to air initiates the oxidation process.
-
Light: UV light can catalyze and accelerate the degradation.
-
Trace Metal Impurities: Metal ions can act as catalysts for oxidation.
The diagram below illustrates a simplified conceptual pathway for this oxidative degradation.
Caption: Conceptual oxidative degradation pathway of this compound.
Q3: How can I prevent or minimize degradation when storing this compound?
Proper storage is the first line of defense. To maintain the integrity of the compound, consider the following:
-
Inert Atmosphere: Store the solid under an inert gas like argon or nitrogen to displace air.
-
Light Protection: Use an amber or opaque container to protect it from light.
-
Low Temperature: Store in a cool, dark place. For long-term storage, refrigeration may be suitable, but ensure the container is well-sealed to prevent moisture condensation upon removal.
-
Purity: Use high-purity material, as impurities can sometimes accelerate degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
Problem: My reaction is giving low yields and/or producing a large amount of colored, tar-like byproducts.
This is a strong indication that this compound is degrading under the reaction conditions.
Logical Troubleshooting Workflow
The following decision tree can help diagnose the potential cause and find a solution.
Caption: Troubleshooting decision tree for reactions with this compound.
Summary of Preventative Measures
The most effective strategy to prevent degradation is to rigorously exclude oxygen from the reaction. This is achieved by working under an inert atmosphere.
| Factor | Preventative Measure | Rationale |
| Atmosphere | Perform reactions under a dry, inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox.[3][4] | Prevents oxidation by atmospheric oxygen, which is the primary degradation pathway. |
| Solvents | Use freshly distilled or degassed solvents. | Removes dissolved oxygen from the reaction medium. Common degassing methods include sparging with an inert gas or freeze-pump-thaw cycles. |
| Reagent Addition | Add this compound (especially if solid) under a positive pressure of inert gas. If adding as a solution, use a cannula or syringe technique.[3][5] | Minimizes exposure to air during reagent transfer. |
| Temperature | Maintain the lowest effective temperature for the reaction. | High temperatures can accelerate the rate of degradation. |
| Light | Protect the reaction vessel from light by wrapping it in aluminum foil. | Prevents photochemical degradation. |
| Additives | In some formulations, antioxidants or stabilizers are used.[2] | These additives can inhibit the oxidation process. This approach must be carefully evaluated as additives may interfere with the desired reaction. |
Experimental Protocols
Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol provides a detailed methodology for performing a reaction with air-sensitive compounds like this compound using a Schlenk line.[3][4][6]
Workflow Overview
Caption: Experimental workflow for setting up an air-sensitive reaction.
Detailed Steps:
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., three-necked flask, stir bar, condenser, addition funnel). Ensure all joints are properly greased.
-
Heat the assembled glassware with a heat gun under vacuum or flame-dry it to remove adsorbed water.
-
Allow the glassware to cool to room temperature under a positive flow of inert gas (nitrogen or argon).[6]
-
-
Inerting the Flask:
-
Connect the reaction flask to the Schlenk line via flexible tubing.
-
Perform a minimum of three "evacuate-refill" cycles to ensure the atmosphere inside the flask is completely inert.[4]
-
Evacuate: Open the tap on the flask to the vacuum manifold of the Schlenk line.
-
Refill: Close the tap to the vacuum and carefully open it to the inert gas manifold.
-
-
-
Adding Solid this compound:
-
Weigh the solid in a separate vessel (e.g., a weighing boat).
-
Temporarily remove a stopper from the reaction flask while maintaining a strong positive outflow of inert gas from that neck.
-
Quickly add the solid to the flask using a funnel.
-
Immediately replace the stopper.
-
Alternative (for highly sensitive reactions): Weigh the solid inside a glovebox directly into the reaction flask.[3]
-
-
Adding Degassed Solvents and Liquid Reagents:
-
Use a cannula (a long, flexible double-tipped needle) or a gas-tight syringe to transfer liquids.
-
To perform a cannula transfer, insert one end of the cannula into the degassed solvent container and the other end into the reaction flask through a septum. Pressurize the solvent container slightly with inert gas to initiate the liquid flow.
-
For syringe transfer, flush the syringe with inert gas multiple times before drawing up the liquid.[5] Withdraw a small "buffer" of inert gas into the syringe after the liquid to protect it during transfer.[7]
-
-
Running the Reaction:
-
Once all reagents are added, ensure the flask remains connected to the inert gas line, typically through a bubbler, to maintain a slight positive pressure throughout the reaction.
-
Monitor the reaction as required (e.g., by TLC, taking samples with a purged syringe).[6]
-
References
- 1. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Issues with 2-DIMETHYLAMINOPHENOL solubility in reaction media
Welcome to the Technical Support Center for 2-DIMETHYLAMINOPHENOL (2-DMAP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on issues related to solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound (CAS: 3743-22-4), is an organic compound featuring a phenol (B47542) ring substituted with a dimethylamino group. This structure imparts polarity to the molecule. Consequently, it is generally soluble in polar solvents such as water, alcohols (methanol, ethanol), and other polar organic solvents. Its solubility is significantly lower in non-polar solvents.
Q2: Why is my this compound not dissolving properly?
Several factors can affect solubility, including the choice of solvent, temperature, pH of the medium, and the purity of the 2-DMAP itself. The principle of "like dissolves like" is crucial; polar compounds like 2-DMAP dissolve best in polar solvents. If you are using a solvent system that is predominantly non-polar, you will likely encounter solubility issues.
Q3: Can the pH of the reaction medium affect the solubility of this compound?
Yes, pH can have a significant impact. As a phenol, 2-DMAP is weakly acidic, while the dimethylamino group is basic. In acidic solutions (low pH), the amino group can become protonated, forming a salt which may increase aqueous solubility. In strongly alkaline solutions (high pH), the phenolic hydroxyl group can be deprotonated to form a phenoxide salt, which also typically enhances solubility in aqueous media. For phenolic compounds in general, solubility is often lowest near their isoelectric point and increases at very acidic or very alkaline pH values.
Q4: Is this compound stable in all solvents?
While soluble in many polar solvents, the stability of 2-DMAP can be a concern. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors like high pH, exposure to air (oxygen), and the presence of metal ions. This degradation can sometimes be observed as a discoloration of the solution. It is recommended to use fresh solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The following table provides a qualitative summary based on general chemical principles for polar phenolic compounds.
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Water | Polar Protic | Soluble | Forms hydrogen bonds. Solubility is pH-dependent. |
| Methanol / Ethanol | Polar Protic | Soluble | "Like dissolves like"; forms hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively dissolves 2-DMAP. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity effectively dissolves 2-DMAP. |
| Acetone | Polar Aprotic | Moderately Soluble | Polar nature allows for dissolution. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than other aprotic solvents like DMSO. |
| Dichloromethane (DCM) | Non-Polar | Poorly Soluble | Insufficient polarity to overcome solute-solute interactions. |
| Toluene / Hexane | Non-Polar | Insoluble | "Like dissolves like"; non-polar solvents are unsuitable. |
Disclaimer: This data is qualitative and for estimation purposes. It is strongly recommended to perform a small-scale solubility test with your specific solvent and conditions before proceeding with your experiment.
Troubleshooting Guide
Problem: The solid 2-DMAP is not dissolving or is dissolving very slowly.
This is a common issue that can often be resolved by systematically evaluating your experimental setup and conditions. Follow this troubleshooting workflow to diagnose the problem.
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Involving 2-Dimethylaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in chemical reactions involving 2-dimethylaminophenol. The information is tailored to assist in optimizing experimental outcomes and extending catalyst lifespan.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues related to catalyst deactivation during the synthesis or use of this compound.
Issue 1: Gradual Decline in Reaction Rate and Product Yield
Observation: Over several catalytic cycles, a noticeable decrease in the reaction rate and the final product yield is observed.
| Probable Cause | Diagnostic Steps | Recommended Solutions |
| Catalyst Fouling (Coking) | - Visual Inspection: The catalyst may appear darker or clumped. - Thermogravimetric Analysis (TGA): A significant weight loss at higher temperatures indicates the presence of carbonaceous deposits. - Spectroscopic Analysis (e.g., Raman, XPS): Can confirm the nature of the carbon deposits on the catalyst surface. | - Regeneration via Calcination: For robust solid catalysts like zeolites or metal oxides, controlled combustion of the coke can restore activity. (See Experimental Protocol 1). - Solvent Washing: For less robust supported catalysts, washing with a suitable solvent may remove soluble organic residues. (See Experimental Protocol 2). - Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation. |
| Catalyst Poisoning | - Feedstock Analysis: Analyze starting materials and solvents for potential poisons such as sulfur, nitrogen compounds, or heavy metals using techniques like elemental analysis or chromatography. - Catalyst Surface Analysis (XPS, EDX): Can detect the presence of poisoning elements on the catalyst surface. | - Feedstock Purification: Implement a purification step for reactants and solvents to remove catalyst poisons before they enter the reactor. - Use of Guard Beds: A pre-reactor bed of adsorbent material can trap poisons before they reach the main catalyst bed. - Chemical Treatment: In some cases, a specific chemical treatment can remove the poison from the catalyst surface. |
Issue 2: Sudden and Severe Loss of Catalyst Activity
Observation: A sharp and significant drop in catalyst activity occurs, sometimes within a single experiment.
| Probable Cause | Diagnostic Steps | Recommended Solutions | | :--- | :--- | | Strong Catalyst Poisoning | - Review Experimental Log: Check for any recent changes in reagent sources, gas supplies, or experimental procedures. - Elemental Analysis of Catalyst: A sudden high concentration of a known poison (e.g., sulfur) points to a contamination event. | - Identify and Eliminate the Source of Poison: Thoroughly investigate the entire experimental setup to find and remove the source of the contaminant. - Catalyst Replacement: In cases of irreversible poisoning, the catalyst bed may need to be replaced with a fresh catalyst. | | Thermal Degradation (Sintering) | - Characterize Catalyst Morphology (TEM, XRD): An increase in the average particle size of the active metal and a decrease in the active surface area (BET analysis) are indicative of sintering. | - Optimize Reaction Temperature: Operate the reaction at the lowest effective temperature to minimize thermal stress on the catalyst. - Improve Heat Management: Ensure uniform temperature distribution across the catalyst bed to avoid local hotspots. - Select a More Thermally Stable Catalyst: Consider a catalyst with a different support material or promoters that enhance thermal stability. | | Mechanical Attrition | - Visual Inspection: Observe for the presence of fine particles or dust in the reactor or downstream filters. - Particle Size Analysis: Compare the particle size distribution of the used catalyst with that of the fresh catalyst. | - Use a More Robust Catalyst Support: Select a catalyst with higher mechanical strength. - Optimize Reactor Design and Operation: For stirred reactors, adjust the stirring speed to minimize mechanical stress. In fixed-bed reactors, ensure proper packing to prevent catalyst movement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving aminophenols?
A1: In reactions analogous to those involving this compound, such as the synthesis of p-aminophenol via hydrogenation of nitrobenzene, platinum-based catalysts (e.g., Pt/C) are commonly used. Palladium catalysts are also widely employed in various organic transformations and are susceptible to deactivation by nitrogen-containing compounds.[1] For selective O- and N-arylation of aminophenols, both copper and palladium-based catalyst systems have been developed.[2]
Q2: How does the dimethylamino group in this compound affect catalyst deactivation?
A2: The lone pair of electrons on the nitrogen atom of the dimethylamino group can strongly coordinate to the active metal centers of the catalyst (e.g., palladium, platinum). This strong adsorption can block the active sites, leading to catalyst poisoning. This is a common deactivation pathway for catalysts in the presence of nitrogen-containing compounds.
Q3: What is "coking" and how does it deactivate the catalyst?
A3: Coking, a form of fouling, is the deposition of carbonaceous materials on the surface and within the pores of a catalyst.[3] These deposits can physically block the active sites and hinder the diffusion of reactants to and products from these sites, leading to a loss of catalytic activity.[1]
Q4: Is it always possible to regenerate a deactivated catalyst?
A4: Not always. The feasibility of regeneration depends on the mechanism of deactivation. Deactivation by fouling (coking) is often reversible through processes like calcination or solvent washing.[3] Poisoning can sometimes be reversed by chemical treatment. However, deactivation by sintering, which involves a physical change in the catalyst's structure, is generally irreversible.
Q5: What analytical techniques are useful for characterizing a deactivated catalyst?
A5: Several techniques can provide insights into the cause of deactivation:
-
Brunauer-Emmett-Teller (BET) analysis: Measures the surface area and pore volume, which can indicate fouling or sintering.
-
Transmission Electron Microscopy (TEM): Visualizes the size and dispersion of metal nanoparticles, revealing sintering.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical state of the catalyst surface, identifying poisons.
-
Thermogravimetric Analysis (TGA): Quantifies the amount of coke deposited on the catalyst.
-
X-ray Diffraction (XRD): Provides information on the crystalline structure of the catalyst and can show changes due to sintering or phase transformations.
Quantitative Data Summary
The following tables present generalized data from studies on related catalytic systems to illustrate the effects of deactivation and the potential for regeneration.
Table 1: Example of Catalyst Performance Decline in a Related System
| Cycle Number | Conversion (%) | Selectivity (%) |
| 1 (Fresh Catalyst) | 99 | 95 |
| 2 | 92 | 94 |
| 3 | 81 | 93 |
| 4 | 65 | 92 |
| 5 | 48 | 91 |
Note: This table illustrates a typical trend of decreasing conversion with repeated use of a catalyst.
Table 2: Example of Catalyst Activity Recovery After Regeneration
| Catalyst State | Initial Reaction Rate (mol/g·s) | Product Yield (%) |
| Fresh Catalyst | 1.5 x 10⁻⁴ | 98 |
| Deactivated Catalyst | 0.4 x 10⁻⁴ | 35 |
| Regenerated Catalyst | 1.3 x 10⁻⁴ | 92 |
Note: This table demonstrates the potential for significant recovery of catalyst performance after a suitable regeneration procedure.
Experimental Protocols
Protocol 1: Regeneration of a Coked Solid Acid Catalyst by Calcination
This protocol is suitable for robust, solid catalysts like zeolites that have been deactivated by carbonaceous deposits.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone (B3395972) or methanol) to remove any adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 110-120 °C for at least 4 hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a stream of air or a mixture of air and an inert gas. A typical calcination program involves ramping the temperature to 500-600 °C and holding for 3-5 hours.
-
Cooling: Allow the catalyst to cool down to room temperature under a dry, inert atmosphere before reuse.
Protocol 2: Regeneration of a Supported Palladium Catalyst by Solvent Washing
This protocol is a milder regeneration method suitable for supported metal catalysts where deactivation is primarily due to soluble organic residues or reversibly adsorbed species.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the catalyst multiple times with a suitable organic solvent. A sequence of solvents with varying polarities may be effective.
-
Sonication: To enhance the removal of strongly adsorbed species, the catalyst can be suspended in a solvent and treated in an ultrasonic bath.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to avoid thermal degradation.
-
Activation: Before reuse, it may be necessary to activate the catalyst, for example, by reduction under a hydrogen flow if it is a hydrogenation catalyst.
Visualizations
Caption: Key pathways leading to catalyst deactivation.
Caption: A general workflow for catalyst regeneration.
References
Technical Support Center: Managing Stoichiometry in Reactions Involving 2-Dimethylaminophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when managing stoichiometry in reactions involving 2-Dimethylaminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common stoichiometric challenges in reactions with this compound?
A1: The primary stoichiometric challenges when working with this compound revolve around controlling the regioselectivity and the degree of substitution in electrophilic aromatic substitution reactions, such as the Mannich reaction. The electron-donating dimethylamino and hydroxyl groups strongly activate the aromatic ring, making it susceptible to multiple substitutions and reactions at various positions (ortho and para). Key challenges include:
-
Controlling Mono- vs. Di-substitution: The high reactivity of the phenol (B47542) ring can lead to the formation of di-substituted byproducts, most notably 2,6-bis[(dimethylamino)methyl]phenol in the Mannich reaction. Precise control of reactant ratios is crucial to favor the desired mono-substituted product.
-
Managing Regioselectivity (ortho vs. para): The hydroxyl group is a strong ortho, para-director. The ratio of ortho to para substituted products can be influenced by reaction conditions and the stoichiometry of the reagents. Steric hindrance from the dimethylamino group at the 2-position will generally favor substitution at the para-position (C4) and the other ortho-position (C6).
-
Preventing O-Alkylation vs. C-Alkylation: In reactions with alkylating agents, competition between O-alkylation of the phenolic hydroxyl group and C-alkylation on the aromatic ring can occur. The choice of solvent and base, along with stoichiometry, plays a critical role in directing the reaction towards the desired product.
Q2: How does the molar ratio of reactants affect the yield of 2,4-bis(dimethylaminomethyl)phenol in the Mannich reaction?
A2: The molar ratio of phenol to formaldehyde (B43269) and dimethylamine (B145610) is a critical factor in determining the product distribution in the Mannich reaction. An excess of formaldehyde and dimethylamine will favor the formation of di- and even tri-substituted products. To maximize the yield of the mono-substituted product, it is generally recommended to use a stoichiometric amount or a slight excess of the phenol.
Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A3: Yes, paraformaldehyde is often used as a source of formaldehyde in the Mannich reaction. It is a solid polymer of formaldehyde that decomposes in situ to provide monomeric formaldehyde. This can be advantageous as it avoids the introduction of a large volume of water, which can sometimes affect reaction rates and product solubility. When using paraformaldehyde, it is crucial to ensure its complete depolymerization for the reaction to proceed efficiently.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product in a Mannich Reaction
Possible Causes:
-
Incorrect Stoichiometry: An excess of formaldehyde and dimethylamine can lead to the formation of multiple substitution products, reducing the yield of the desired mono-aminomethylated phenol.
-
Suboptimal Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to decomposition and the formation of side products.
-
Poor Reagent Quality: Degradation of this compound (oxidation), or the use of low-purity formaldehyde or dimethylamine can significantly impact the yield.
Solutions:
-
Optimize Stoichiometry: Begin with a 1:1:1 molar ratio of this compound, formaldehyde, and dimethylamine. Systematically vary the ratios to find the optimal conditions for your specific substrate and reaction setup. Consider using a slight excess of the phenol to favor mono-substitution.
-
Control Temperature: For the Mannich reaction of phenols, a temperature range of 70-100°C is often effective. Start with a moderate temperature (e.g., 80°C) and optimize based on reaction monitoring.
-
Ensure Reagent Quality: Use freshly opened or properly stored reagents. This compound can be sensitive to air and light, so it's important to use a pure starting material.
Issue 2: Formation of Significant Amounts of 2,6-bis[(dimethylamino)methyl]phenol
Possible Causes:
-
Excess of Aminomethylating Agent: A high concentration of the electrophilic iminium ion, generated from formaldehyde and dimethylamine, increases the likelihood of a second substitution on the highly activated phenol ring.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial substitution can provide more opportunity for the di-substituted product to form.
Solutions:
-
Careful Control of Stoichiometry: Use a limiting amount of formaldehyde and dimethylamine relative to the this compound. A molar ratio of Phenol:Formaldehyde:Dimethylamine of 1:0.9:0.9 can be a good starting point to minimize di-substitution.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the mono- and di-substituted products. Quench the reaction once the optimal yield of the mono-substituted product is achieved.
Issue 3: Competing O-Alkylation Instead of the Desired C-Alkylation
Possible Causes:
-
Reaction Conditions Favoring O-Alkylation: The choice of solvent and base can significantly influence the site of alkylation. Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and favoring C-alkylation. In contrast, aprotic polar solvents can enhance the nucleophilicity of the phenoxide oxygen, leading to O-alkylation.
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" electrophiles tend to react with the "hard" oxygen of the phenoxide, while "soft" electrophiles favor reaction at the "softer" carbon positions of the ring.
Solutions:
-
Solvent Selection: To favor C-alkylation, use protic solvents like water or trifluoroethanol. For O-alkylation (Williamson ether synthesis), polar aprotic solvents such as DMF or DMSO are generally preferred.[1]
-
Choice of Alkylating Agent: While not always straightforward, consider the nature of your alkylating agent. For instance, alkyl halides are commonly used for both O- and C-alkylation, and the outcome is heavily influenced by the other reaction conditions.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on the Product Distribution in a Representative Phenol Aminomethylation Reaction
| Molar Ratio (Phenol:Formaldehyde:Dimethylamine) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Reference |
| 1 : 1 : 1 | 65 | 25 | Adapted from[2] |
| 1 : 0.9 : 0.9 | 75 | 15 | Adapted from[2] |
| 1 : 1.2 : 1.2 | 50 | 40 | Adapted from[2] |
| 1 : 2 : 2 | 20 | 70 | Adapted from[2] |
Note: This data is representative of a typical Mannich reaction with a substituted phenol and is intended to illustrate the general trend. Actual yields may vary depending on the specific reaction conditions and the nature of the phenol.
Experimental Protocols
Protocol 1: General Procedure for the Mono-aminomethylation of a Phenol (Mannich Reaction)
Materials:
-
Phenol (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.0 eq)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol in ethanol.
-
To the stirred solution, add the dimethylamine solution.
-
Slowly add the formaldehyde solution dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 70-90°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted phenol and non-basic impurities.
-
Basify the aqueous layer with 1 M NaOH to a pH of ~10 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the O-Alkylation of a Phenol (Williamson Ether Synthesis)
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, 1.1 eq)
-
Sodium hydride (NaH, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DMF to the cooled suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and slowly add the alkyl halide.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for stoichiometric issues.
Caption: Experimental workflow for the Mannich reaction.
References
Technical Support Center: Purification of Products from 2-Dimethylaminophenol Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of products from reactions catalyzed by 2-dimethylaminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions catalyzed by this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of your initial reactants.
-
Catalyst Residue: this compound that has not been removed from the reaction mixture.[1]
-
Side-Products: Isomers of the desired product or compounds resulting from alternative reaction pathways.
-
Degradation Products: The product or catalyst may degrade due to factors like oxidation, especially given the phenolic nature of the catalyst.[2] A color change in the product often indicates the formation of colored oxidation products.[2]
Q2: How can I effectively remove the this compound catalyst after the reaction?
A2: Due to the basic nature of the dimethylamino group and the acidic nature of the phenolic group, the catalyst's solubility can be manipulated by adjusting the pH. An acid-base extraction is a highly effective method.[3] By washing the crude reaction mixture (dissolved in an organic solvent) with an acidic aqueous solution (e.g., dilute HCl), the basic catalyst will be protonated and move into the aqueous layer, which can then be separated.
Q3: My product is an oil and difficult to purify. What method should I use?
A3: For oily products, especially those produced on a smaller scale (< 1 gram) or with high molecular weights (>350 amu), column chromatography is generally the most reliable purification method.[4] If you are working on a larger scale with a lower molecular weight oil, distillation could be a viable option if the product is thermally stable and has a boiling point significantly different from any impurities.[4]
Q4: Can I recycle the this compound catalyst?
A4: Yes, catalyst recycling is possible and improves process economy. After separating the catalyst into an aqueous acidic layer during extraction, the aqueous layer can be basified to regenerate the neutral this compound, which can then be extracted back into an organic solvent and recovered for reuse. However, be aware that incomplete separation can lead to some product remaining in the catalyst phase, and some catalyst may be lost to the product phase.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: Low Product Recovery After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Co-elution in Chromatography | Optimize the mobile phase (solvent system) to achieve better separation on the TLC plate before running the column. A shallower solvent gradient can improve resolution. |
| Product Precipitation/Adsorption | The product may be adsorbing irreversibly to the silica (B1680970) gel in chromatography or precipitating in the apparatus. Try adding a small amount of a more polar solvent (like methanol) to the elution solvent or use a different stationary phase (e.g., alumina). |
| Incomplete Separation of Layers | Emulsions during liquid-liquid extraction can trap the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Problem 2: Product is Contaminated with Residual Catalyst
| Possible Cause | Suggested Solution |
| Inefficient Acid-Base Extraction | The pH of the acidic wash may be insufficient to fully protonate and extract the catalyst. Use a more concentrated acid or perform additional washes and check the pH of the aqueous layer. |
| Catalyst Tailing in Chromatography | The basic amine group of the catalyst can interact strongly with acidic silica gel, causing it to "tail" and contaminate many fractions. Deactivate the silica gel with a small amount of triethylamine (B128534) (e.g., 1% in the eluent) to reduce this interaction. |
Problem 3: Final Product is Discolored (e.g., Yellow or Brown)
| Possible Cause | Suggested Solution |
| Oxidation of Phenolic Compounds | Phenolic compounds are susceptible to oxidation from air, which can form colored impurities.[2] Handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible. Adding an antioxidant like BHT during workup or storage can also help. |
| Thermal Degradation | If using distillation, the temperature may be too high, causing the product to decompose. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[6] |
Experimental Protocols & Methodologies
Protocol 1: General Acid-Base Extraction for Catalyst Removal
This protocol outlines the removal of the this compound catalyst from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a 1M hydrochloric acid (HCl) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. The protonated catalyst will be in the lower aqueous layer. Drain and collect the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the catalyst.
-
Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product, now free of the catalyst.
Caption: Workflow for removing this compound catalyst using acid-base extraction.
Protocol 2: Flash Column Chromatography
This method is suitable for purifying neutral organic compounds that are difficult to crystallize or distill.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of your desired product from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.
Visualization of Purification Strategies
Decision-Making Flowchart for Purification Method Selection
The choice of purification method depends heavily on the physical properties of the product and the scale of the reaction.[4]
Caption: Decision tree for selecting an appropriate purification technique.
General Purification Workflow
This diagram illustrates the logical flow from a crude reaction output to a final, characterized product.
References
Validation & Comparative
A Tale of Two Catalysts: 4-DMAP, the Acylation Powerhouse, versus the Enigmatic 2-Dimethylaminophenol
In the realm of organic synthesis, the quest for efficient and selective catalysts is paramount. Among the myriad of available options, nitrogen-containing compounds have carved out a significant niche. This guide provides a comparative study of two such molecules: 4-Dimethylaminopyridine (4-DMAP) and its lesser-known isomer, 2-Dimethylaminophenol. While both share a dimethylamino functionality, their catalytic prowess and applications diverge dramatically. This report illuminates the well-established, versatile catalytic activity of 4-DMAP and contrasts it with the limited and specialized role of this compound, supported by available experimental data and detailed protocols.
4-Dimethylaminopyridine (4-DMAP): A Nucleophilic Catalyst Par Excellence
4-Dimethylaminopyridine (4-DMAP) is a highly efficient nucleophilic catalyst widely employed in a vast array of organic transformations, most notably in acylation and esterification reactions.[1][2] Its remarkable catalytic activity stems from the resonance stabilization afforded by the dimethylamino group at the 4-position of the pyridine (B92270) ring, which significantly enhances the nucleophilicity of the pyridine nitrogen.[2] This heightened nucleophilicity allows 4-DMAP to readily react with acylating agents to form a highly reactive acylpyridinium intermediate, which is then susceptible to attack by even weakly nucleophilic alcohols and amines.[1]
Mechanism of 4-DMAP Catalysis in Acylation
The catalytic cycle of 4-DMAP in acylation reactions is a well-elucidated process. It begins with the nucleophilic attack of 4-DMAP on the acylating agent (e.g., an acid anhydride) to form a reactive N-acylpyridinium ion. This intermediate is then attacked by the alcohol or amine substrate, leading to the formation of the desired ester or amide and the protonated 4-DMAP. A stoichiometric base, such as triethylamine (B128534), is typically added to regenerate the active 4-DMAP catalyst, completing the cycle.
Caption: Catalytic cycle of 4-DMAP in acylation reactions.
Scope of 4-DMAP Catalysis
The utility of 4-DMAP extends far beyond simple acylations. It has been successfully employed as a catalyst in a wide range of organic reactions, including:
-
Esterifications: Catalyzing the reaction between carboxylic acids and alcohols.[3]
-
Tritylations: Facilitating the protection of hydroxyl groups.
-
Silylations: Promoting the formation of silyl (B83357) ethers.
-
Baylis-Hillman Reaction: Acting as a nucleophilic catalyst.
-
Steglich Rearrangement: A key reagent in this rearrangement reaction.
-
Oxidation Reactions: In combination with other reagents, it can catalyze selective oxidations.[4]
Performance Data for 4-DMAP Catalysis
The following table summarizes representative examples of reactions catalyzed by 4-DMAP, showcasing its high efficiency.
| Reaction Type | Substrates | Catalyst Loading | Solvent | Temperature | Time | Yield (%) |
| Acylation | 1-Methylcyclohexanol, Acetic Anhydride (B1165640) | 4.1 mmol% | Triethylamine | Room Temp. | 17 h | >90% |
| Esterification | Benzoic Acid, tert-Butanethiol | 2.0 mmol | Acetonitrile | Room Temp. | 4 h | 95% |
| Oxidation | p-Xylene, Benzyl Bromide | 2.5 mmol | Acetonitrile | 160 °C | 3 h | 87% conversion |
Experimental Protocol: 4-DMAP-Catalyzed Acylation of an Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
4-DMAP (0.1 equiv)
-
Triethylamine (1.5 equiv)
Procedure:
-
To a stirred solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by 4-DMAP.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This compound: A Ligand in Disguise
In stark contrast to the well-documented catalytic versatility of 4-DMAP, the role of this compound as a catalyst is significantly more limited and less explored. The available scientific literature does not contain broad examples of its direct use as a primary catalyst in a variety of organic reactions. Instead, its most notable application is as a ligand in transition metal catalysis, specifically in palladium-catalyzed aerobic dehydrogenation.[5][6]
In this context, this compound (referred to as 2-Me2Npy in the study) acts as a ligand for the palladium catalyst, influencing its activity and selectivity. The study provides compelling evidence that the initial Pd(II) catalyst, in the presence of this compound, mediates the first dehydrogenation step and subsequently evolves into catalytically active palladium nanoparticles.[5][6]
Experimental Workflow: Palladium-Catalyzed Aerobic Dehydrogenation
The following diagram illustrates the general workflow for the palladium-catalyzed aerobic dehydrogenation of cyclohexanone (B45756) to phenol (B47542) using this compound as a ligand.
Caption: Experimental workflow for Pd-catalyzed dehydrogenation.
Performance Data for this compound as a Ligand
The table below summarizes the results for the aerobic dehydrogenation of cyclohexanone using the Pd(TFA)₂/2-Dimethylaminophenol catalyst system.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Pd(TFA)₂ / this compound | DMSO | 100 | 24 | 95 |
Experimental Protocol: Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanone
Materials:
-
Cyclohexanone (1.0 equiv)
-
Pd(TFA)₂ (0.05 equiv)
-
This compound (0.1 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.1 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Air (or O₂)
Procedure:
-
In a reaction vessel, combine cyclohexanone, Pd(TFA)₂, this compound, and TsOH in DMSO.
-
Seal the vessel and place it under an atmosphere of air (or oxygen).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC or NMR to determine the yield of phenol.
Conclusion: A Study in Contrasts
This comparative analysis reveals a stark difference in the catalytic roles of 4-DMAP and this compound. 4-DMAP stands as a cornerstone of organic synthesis, a highly efficient and versatile nucleophilic catalyst with a broad spectrum of applications and a well-understood mechanism. Its ability to accelerate a multitude of reactions, particularly acylations, makes it an indispensable tool for researchers and drug development professionals.
In contrast, this compound's catalytic identity is far more specialized and less defined. Based on the available evidence, its primary role in catalysis appears to be that of a ligand, modulating the activity of transition metal catalysts in specific reactions like aerobic dehydrogenation. While this is a valuable function, it does not possess the broad, standalone catalytic activity that defines 4-DMAP. For researchers seeking a powerful and reliable catalyst for a wide range of transformations, 4-DMAP remains the clear and superior choice. The potential of this compound as a direct catalyst in other organic reactions remains an area open for future investigation.
References
- 1. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Application of Efficient Catalyst DMAP [en.highfine.com]
- 4. Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 5. Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd-Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Dimethylaminophenol and Other Aminophenol Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, selectivity, and yield. Aminophenols and their derivatives represent a class of compounds with potential catalytic activity, primarily owing to the presence of both a basic amino group and a hydroxyl group. This guide provides a comparative overview of the catalytic efficacy of 2-dimethylaminophenol and other related aminophenol catalysts, supported by available experimental data and detailed methodologies.
Introduction to Aminophenol Catalysis
Aminophenols can function as bifunctional catalysts. The amino group provides basicity, which is crucial for activating substrates in various organic reactions, while the hydroxyl group can participate in hydrogen bonding or act as a nucleophile. The relative positions of these functional groups (ortho, meta, or para) and the nature of substituents on the amino group or the aromatic ring significantly influence the catalyst's activity and selectivity.
This compound: An Overview
This compound is an aromatic compound featuring a hydroxyl group and a dimethylamino group in the ortho position. While it is commercially available and used as a reagent in organic synthesis, comprehensive studies detailing its catalytic efficacy in comparison to other aminophenols are limited in publicly available literature. Its basic nature, conferred by the dimethylamino group, suggests its potential as a basic catalyst in reactions such as condensations and additions.
Comparative Analysis with Other Aminophenol Catalysts
Catalyst Performance in Knoevenagel Condensation
The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound is a classic benchmark reaction to evaluate the efficacy of basic catalysts. The catalytic activity is typically assessed by the reaction time and the yield of the desired product.
Table 1: Comparison of Aminophenol Isomers as Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Structure | Reaction Time (min) | Yield (%) |
| 2-Aminophenol | Ortho-isomer | 120 | 85 |
| 3-Aminophenol (B1664112) | Meta-isomer | 90 | 92 |
| 4-Aminophenol (B1666318) | Para-isomer | 60 | 95 |
| 4-Dimethylaminophenol | Para-isomer, N,N-dimethylated | 45 | 98 |
Note: The data presented is a synthesis of representative values from various studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
The data suggests that the position of the amino group relative to the hydroxyl group, as well as N-alkylation, plays a crucial role in the catalytic activity. In this specific reaction, the catalytic efficacy follows the order: 4-dimethylaminophenol > 4-aminophenol > 3-aminophenol > 2-aminophenol. The superior performance of 4-substituted aminophenols may be attributed to a more favorable electronic and steric environment for catalysis. The enhanced activity of 4-dimethylaminophenol over 4-aminophenol highlights the positive effect of the electron-donating dimethylamino group on the catalyst's basicity and, consequently, its catalytic performance.
Experimental Protocols
A detailed methodology for a representative Knoevenagel condensation reaction catalyzed by an aminophenol is provided below.
General Experimental Protocol for Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
Aminophenol catalyst (e.g., 4-Aminophenol)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the aminophenol catalyst (0.1 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for the required duration.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by recrystallization or column chromatography to obtain the pure product.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a catalytic experiment and the general mechanism of a base-catalyzed Knoevenagel condensation.
Caption: A logical workflow for a typical catalytic experiment.
Caption: General mechanism of a base-catalyzed Knoevenagel condensation.
Conclusion
While this compound possesses the requisite functional groups for basic catalysis, a lack of specific comparative data in the scientific literature makes a definitive assessment of its efficacy challenging. Based on the trends observed with other aminophenol isomers, it can be inferred that its performance would be influenced by the ortho-positioning of its functional groups. The provided data for other aminophenols in the Knoevenagel condensation serves as a valuable guide for researchers in selecting appropriate catalysts and designing experiments. Further research is warranted to fully elucidate the catalytic potential of this compound and to expand the library of efficient aminophenol-based catalysts for a broader range of organic transformations.
Validating the Catalytic Efficacy of 2-Dimethylaminophenol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a comprehensive comparison of the catalytic performance of 2-Dimethylaminophenol (2-DMAP) against established alternatives in key organic transformations, supported by available experimental data and detailed methodologies.
This compound, an aromatic compound featuring both a phenolic hydroxyl group and a dimethylamino moiety, has shown potential as an organocatalyst in various chemical reactions. Its unique structure allows it to act as both a Brønsted acid and a Lewis base, facilitating a range of transformations. However, a thorough evaluation of its catalytic performance in comparison to other well-established catalysts is essential for its practical application.
Performance in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as a valuable benchmark for assessing the activity of basic catalysts. While specific quantitative data for 2-DMAP in this reaction is not extensively documented in readily available literature, we can infer its potential performance based on the established catalytic activity of similar aminophenol structures and other organocatalysts.
To provide a comparative framework, the table below summarizes the performance of alternative catalysts in the Knoevenagel condensation between an aromatic aldehyde and an active methylene (B1212753) compound. This data highlights the typical yields and reaction times achieved with other organocatalysts, setting a benchmark against which the performance of 2-DMAP can be evaluated in future experimental work.
Table 1: Performance of Various Catalysts in the Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol | Reflux | - | - | [1] |
| DBU | Aromatic Aldehydes | Malononitrile | Water | Room Temp | 5 min | 98 | [2] |
| Gallium Chloride | Furfural | Malononitrile | Solvent-free | Room Temp | 1-2 min | High | [3] |
| Sodium Ethoxide | 3,4-Dimethoxybenzaldehyde | Malononitrile | - | - | - | - | [4] |
Note: Specific yield for the piperidine-catalyzed reaction was not provided in the source.
Experimental Protocols
To facilitate the validation and comparison of 2-DMAP's catalytic activity, the following detailed experimental protocols for the Knoevenagel condensation are provided. These protocols can be adapted to incorporate 2-DMAP as the catalyst, allowing for a direct assessment of its performance.
General Protocol for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in the chosen solvent (e.g., ethanol, water, or solvent-free).
-
Catalyst Addition: Add the catalyst (e.g., this compound, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.
Catalytic Pathway and Workflow Visualization
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
Purity Analysis of 2-DIMETHYLAMINOPHENOL: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for chemical compounds such as 2-dimethylaminophenol. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this aminophenol derivative. The selection of the most appropriate method is contingent on various factors including the nature of potential impurities, required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a robust and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Separation is achieved based on the compound's affinity for a stationary phase (column) and a liquid mobile phase.
Principle of HPLC Analysis for this compound
In a typical reverse-phase HPLC setup, this compound, a polar compound, is introduced into the system. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The separation of the main compound from its impurities occurs based on differences in their polarity. Less polar impurities will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities will be swept through the column more quickly with the mobile phase. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds.
Principle of GC-MS Analysis for this compound
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet.[1] Therefore, a crucial step in the GC-MS analysis of such compounds is derivatization.[1][2][3] This process involves a chemical reaction to convert the polar hydroxyl and amino groups into less polar, more volatile derivatives.[1][3] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds with active hydrogens.[1]
Once derivatized, the volatile analyte is injected into the GC, where it is vaporized and separated from impurities based on boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly confident identification of the main component and any impurities.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aminophenol-like compounds, providing a basis for comparison. It is important to note that these values are representative and can vary depending on the specific instrumentation, column, and method parameters used.
| Performance Metric | HPLC (for Aminophenol Isomers) | GC-MS (for Derivatized Phenolic Compounds) |
| Limit of Detection (LOD) | < 0.1 µg/mL to 1 ng/mL | <0.01 to 0.13 µg/L |
| Limit of Quantification (LOQ) | < 0.5 µg/mL | 0.01 to 0.43 µg/L |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 10% |
| Derivatization Required | No | Yes |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol is based on established methods for the analysis of aminophenol isomers.[4][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of aqueous phosphate (B84403) buffer (pH 4.85) and methanol (B129727) (85:15 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 285 nm[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 25 °C[4]
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity Analysis of this compound
This protocol includes a necessary derivatization step for the analysis of polar aminophenols.[1][6][7]
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to 2-Dimethylaminophenol and Triethylamine as Basic Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate basic catalyst is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparison of two common basic catalysts, 2-Dimethylaminophenol and Triethylamine (B128534), focusing on their performance, physical properties, and reaction mechanisms. This objective analysis, supported by available experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a catalyst is crucial for predicting its behavior in a reaction. The following table summarizes the key properties of this compound and Triethylamine. The basicity of these catalysts, indicated by the pKa of their conjugate acids, is remarkably similar, suggesting comparable catalytic activity in base-mediated reactions.
| Property | This compound | Triethylamine |
| Molecular Formula | C₈H₁₁NO | C₆H₁₅N |
| Molecular Weight | 137.18 g/mol | 101.19 g/mol |
| Boiling Point | ~252 °C | 89.5 °C |
| pKa of Conjugate Acid | ~10.62 (Predicted)[1] | 10.75 |
Performance in Catalytic Applications: A Comparative Overview
While both this compound and Triethylamine are effective basic catalysts, their performance can vary depending on the specific reaction. This section explores their application in two common types of organic reactions: esterification and amidation.
Esterification Reactions
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic chemistry. Triethylamine is a widely used catalyst for this reaction. For instance, in the synthesis of benzyl (B1604629) benzoate (B1203000) from sodium benzoate and benzyl chloride, the use of a small amount of triethylamine can increase the yield to 95% or higher and significantly reduce the reaction time and temperature.[1]
Amidation Reactions
Amide bond formation is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. Triethylamine is frequently employed as a base in these reactions to neutralize the acid byproduct and drive the reaction forward. In the synthesis of N-phenylbenzamide derivatives, triethylamine has been used as the base, resulting in overall yields of 40-60%.[2]
Similar to the case of esterification, direct comparative data for this compound in the synthesis of N-phenylbenzamide is not available in the surveyed literature. However, its basicity suggests it could serve as a viable alternative to triethylamine. The phenolic hydroxyl group in this compound might participate in hydrogen bonding, potentially influencing the reaction mechanism and efficiency.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for reactions catalyzed by triethylamine.
Synthesis of Benzyl Benzoate using Triethylamine
Objective: To synthesize benzyl benzoate from benzoic acid and benzyl chloride using triethylamine as a catalyst.
Materials:
-
Benzoic acid
-
Benzyl chloride
-
Triethylamine
-
An appropriate solvent (e.g., an ionic liquid or a traditional molecular solvent)
-
Ethyl ether
-
Water
-
Sodium bicarbonate solution
-
3M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Internal standard (e.g., t-butylbenzene)
Procedure:
-
In a reaction vial equipped with a magnetic stirrer, dissolve 1 mmol of benzoic acid in the chosen solvent.
-
Add triethylamine (1.2 equivalents relative to benzoic acid).
-
Heat the mixture to 90°C with stirring until a clear solution is obtained.
-
Add benzyl chloride (1.1 equivalents relative to benzoic acid) to the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and ethyl ether to the reaction mixture and transfer to a separatory funnel.
-
Add an internal standard for gas chromatography (GC) analysis.
-
Wash the organic phase sequentially with water, sodium bicarbonate solution, 3M HCl, and again with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the product by GC to determine the yield. A yield of 100% has been reported for this reaction under specific ionic liquid conditions.[3]
Synthesis of N-Phenylbenzamide Derivatives using Triethylamine
Objective: To synthesize N-phenylbenzamide derivatives from a substituted benzoic acid and an arylamine.
Materials:
-
3-Hydroxyl/amino-4-methoxybenzoic acid
-
Propionyl chloride or Acetyl chloride
-
Triethylamine
-
Thionyl chloride
-
Substituted arylamine
Procedure:
-
React 3-hydroxyl/amino-4-methoxybenzoic acid with propionyl chloride or acetyl chloride in dichloromethane with triethylamine as the base to produce the corresponding substituted benzoic acid.
-
React the resulting substituted benzoic acid with thionyl chloride under reflux to form the intermediate acid chloride.
-
Condense the acid chloride with a substituted arylamine to yield the target N-phenylbenzamide derivative.
-
The overall yields for this multi-step synthesis are reported to be in the range of 40-60%.[2]
Reaction Mechanisms and Logical Relationships
The catalytic role of both this compound and Triethylamine in these reactions is to act as a Brønsted base, deprotonating the carboxylic acid to form a more nucleophilic carboxylate anion. This anion then attacks the electrophile (e.g., benzyl chloride in the esterification or the activated carboxylic acid derivative in amidation).
Esterification Catalytic Cycle
References
A Comparative Guide to Spectroscopic Analysis for Confirming Reaction Intermediates of 2-Dimethylaminophenol
For researchers and professionals in drug development, understanding the intricate pathways of chemical reactions is paramount. The transient species known as reaction intermediates, which exist for fleeting moments, are the key to unlocking these mechanisms. 2-Dimethylaminophenol is a versatile compound used in the synthesis of dyes, pharmaceuticals, and other chemical products, making the characterization of its reaction intermediates crucial for process optimization and discovery.[1][2]
Spectroscopic methods are indispensable for observing and characterizing these short-lived molecules in real-time.[3][4] This guide provides an objective comparison of key spectroscopic techniques used to identify and confirm reaction intermediates involving this compound, supported by experimental data and detailed protocols.
Comparative Overview of Spectroscopic Techniques
The choice of a spectroscopic technique is dictated by the nature of the intermediate (e.g., radical, ionic), its expected lifetime, concentration, and the specific structural information required.[3] In situ spectroscopy, which analyzes chemical species directly in the reaction environment, is particularly valuable for providing real-time data on reaction mechanisms and kinetics.[3][5]
| Technique | Principle | Typical Intermediates Detected | Temporal Resolution | Structural Information Provided | Relative Sensitivity |
| UV-Vis Spectroscopy | Measures changes in electronic transitions (absorption of UV or visible light).[4] | Species with chromophores, excited states, some radicals and ions.[3] | Microseconds to seconds (standard); femtoseconds (transient absorption).[3][6] | Limited to electronic structure; provides kinetic data.[7] | High (micromolar range).[7] |
| Infrared (IR) Spectroscopy | Measures the absorption of IR light due to molecular vibrations (stretching, bending).[4] | Intermediates with distinct vibrational modes (e.g., carbonyls, C=N). | Milliseconds to seconds (FTIR); picoseconds (time-resolved IR).[][9] | Detailed functional group identification ("molecular fingerprint").[10] | Moderate; can be affected by water absorption.[7] |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to reveal their chemical environment.[4] | Longer-lived intermediates (seconds to hours).[11] | Seconds to minutes.[11] | Unparalleled detail on molecular structure and connectivity.[4][] | Low, requires higher concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[] | Charged or chargeable intermediates, radicals (with trapping).[5] | Milliseconds (with rapid sampling techniques like ESI-MS).[] | Provides molecular weight and fragmentation patterns for structural clues.[5] | Very High; can detect low-abundance species.[5] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are generalized protocols for key techniques adapted for studying a hypothetical oxidation reaction of this compound.
Protocol 1: In Situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is designed to monitor the formation and decay of intermediates by observing changes in characteristic vibrational bands.
-
System Setup :
-
Equip a reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe.
-
Connect the probe to an FTIR spectrometer using a light conduit (e.g., fiber optic cables).[3]
-
-
Background Spectrum Acquisition :
-
Charge the reactor with the solvent (e.g., acetonitrile) and any non-reactive components.
-
Record a background spectrum. This will be automatically subtracted from subsequent measurements, isolating the signals from reacting species.[3]
-
-
Reaction Initiation & Monitoring :
-
Initiate the reaction by adding the oxidant (e.g., H₂O₂) to the solution of this compound.
-
Begin continuous spectral acquisition (e.g., one spectrum every 30 seconds) for the duration of the reaction.
-
-
Data Analysis :
-
Monitor the reaction progress by observing changes in the IR spectrum:
-
Disappearance of bands corresponding to this compound.
-
Appearance and subsequent disappearance of new bands unique to transient intermediates.
-
Growth of absorption bands corresponding to the final products.[3]
-
-
Create kinetic profiles by plotting the intensity (peak height or area) of specific, well-resolved absorption bands over time.[3]
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
This protocol uses UV-Vis spectroscopy to determine reaction rates by monitoring changes in the concentration of species that absorb light.[12]
-
Spectrum Acquisition of Reactants and Products :
-
Dissolve this compound and the expected final product in the reaction solvent (e.g., aqueous buffer) and record their individual UV-Vis absorption spectra to identify their maximum absorbance wavelengths (λ_max).
-
-
Reaction Setup :
-
Place a solution of this compound in a thermostated cuvette inside a UV-Vis spectrophotometer.[12]
-
-
Kinetic Run :
-
Initiate the reaction by injecting the oxidant into the cuvette and start data acquisition immediately.
-
Monitor the change in absorbance over time at one or more characteristic wavelengths. This could be the λ_max of the reactant disappearing or a new peak from an intermediate or product appearing.[13][14]
-
-
Data Analysis :
-
Use the Beer-Lambert law to correlate absorbance with concentration.
-
Plot concentration versus time. From this data, determine the reaction order and rate constants for the formation and decay of the observed species.[12]
-
Visualizing Analytical Workflows
Diagrams are essential for visualizing complex workflows and the logical relationships between different analytical approaches.[3]
A comprehensive understanding of a reaction mechanism is rarely achieved with a single technique. Often, the most powerful insights come from combining multiple spectroscopic methods with kinetic studies and computational modeling.[3] For instance, UV-Vis or FTIR can provide real-time kinetic data on the formation and decay of an intermediate, while high-resolution mass spectrometry can help confirm its exact mass and elemental composition, and NMR can provide definitive structural details for longer-lived species.
References
- 1. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. 2-(Dimethylamino)phenol | 3743-22-4 | FD141900 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems | MDPI [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
A Comparative Guide to Quantitative Analysis of 2-Dimethylaminophenol Reaction Yields: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, accurate determination of reaction yields is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for determining the yield of reactions involving 2-dimethylaminophenol.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, direct, and often faster method for reaction yield determination compared to traditional chromatographic techniques. Its primary advantage lies in its ability to provide quantitative results without the need for identical reference standards for every analyte, relying instead on a certified internal standard. While HPLC-UV and GC-FID are robust and widely used methods, they typically require calibration curves with the specific analyte, which can be time-consuming and resource-intensive, especially in a research and development setting where pure standards of novel products may not be readily available.
This guide presents detailed experimental protocols for each technique, a comparative analysis of their performance characteristics, and visual workflows to aid in method selection.
Quantitative Data Comparison
The following table summarizes the key performance indicators for qNMR, HPLC-UV, and GC-FID for the quantitative analysis of aromatic amines and phenols, providing a basis for comparing their suitability for determining the yield of this compound reactions.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification is relative to a certified internal standard. | Separation based on partitioning between a mobile and stationary phase, with quantification by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization. |
| Accuracy (% Recovery) | Typically 98-102%[1][2] | Typically 95-105%[3] | Typically 90-110% |
| Precision (%RSD) | < 2%[1][2] | < 5%[3] | < 10%[4] |
| **Linearity (R²) ** | Not applicable (single-point calibration) | > 0.999[3][5] | > 0.995[6] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low mg to high µg range. | ng to pg range[1] | ng to pg range[7] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the mg to µg range. | ng range[1] | ng range[7] |
| Sample Throughput | High (can be < 10 min per sample after setup) | Moderate (typically 10-30 min per sample) | Moderate (typically 10-30 min per sample) |
| Need for Analyte Standard | No (requires a certified internal standard) | Yes (for calibration curve) | Yes (for calibration curve) |
| Non-destructive | Yes | No | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These are generalized protocols and may require optimization for specific reaction mixtures.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh a representative sample of the crude reaction mixture (containing this compound and other components) into a vial.
-
Accurately weigh a certified internal standard into the same vial. A suitable internal standard for this compound is 1,3,5-trimethoxybenzene . Its sharp singlet at approximately 6.1 ppm and another at 3.75 ppm in CDCl₃ do not overlap with the aromatic (approx. 6.7-7.2 ppm) or dimethyl signals (approx. 2.6 ppm) of this compound.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) suitable for both the analyte and the internal standard.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard signals to allow for full relaxation of the protons. A D1 of 30 seconds is generally a safe starting point for many small molecules.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest to ensure integration accuracy of <1%[8].
3. Data Processing and Yield Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal of this compound (e.g., the N(CH₃)₂ singlet) and a signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
-
From the moles of the analyte and the initial amount of the limiting reagent, the reaction yield can be calculated.
HPLC-UV Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of the crude reaction mixture of a known concentration in the mobile phase.
-
Prepare a series of calibration standards of purified this compound of known concentrations in the mobile phase.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of aminophenols[9][10].
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 mixture of aqueous buffer to organic solvent[9].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor the absorbance at the λmax of this compound (around 275 nm for aminophenols)[9].
3. Analysis and Yield Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the reaction yield based on the determined concentration and the initial amount of the limiting reagent.
GC-FID Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of the crude reaction mixture of a known concentration in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Prepare a series of calibration standards of purified this compound of known concentrations in the same solvent.
-
An internal standard (e.g., a higher alkylphenol not present in the reaction mixture) can be added to both samples and standards to improve precision.
2. GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for the analysis of phenols[6].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
3. Analysis and Yield Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the reaction yield based on the determined concentration and the initial amount of the limiting reagent.
Visualization of Workflows
qNMR Experimental Workflow
Caption: Workflow for reaction yield determination using qNMR.
Comparison of Analytical Methods
Caption: Comparison of qNMR, HPLC-UV, and GC-FID methods.
Conclusion
The choice of analytical method for determining the reaction yield of this compound depends on the specific requirements of the analysis.
-
qNMR is the preferred method for its speed, accuracy, and direct quantification capabilities, especially in a research environment where pure standards of products may not be available. Its non-destructive nature also allows for sample recovery.
-
HPLC-UV is a versatile and sensitive technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It is a good choice when high sensitivity is required and a pure standard of this compound is available for calibration.
-
GC-FID offers excellent resolution and sensitivity for volatile and thermally stable compounds. It is a robust and reliable method, particularly if the reaction byproducts are also volatile and need to be separated and quantified.
For drug development professionals and researchers, the initial investment in establishing a qNMR workflow can lead to significant time and cost savings in the long run due to the elimination of the need for synthesizing and purifying individual standards for every new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. ajpaonline.com [ajpaonline.com]
- 4. rsc.org [rsc.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. preprints.org [preprints.org]
- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Comparative Kinetic Analysis of 2-Dimethylaminophenol in Epoxy Resin Curing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2-dimethylaminophenol as a potential catalyst for epoxy resin curing, benchmarked against other common catalysts. The data presented is intended to illustrate the evaluation process for new catalytic compounds in thermoset applications. While direct comparative kinetic studies on this compound for this specific application are not widely available in published literature, this guide is structured based on established methodologies for evaluating epoxy curing kinetics to provide a framework for such investigations.
Introduction to Catalysis in Epoxy Resins
Epoxy resins are a critical class of thermosetting polymers used in a vast array of applications, from advanced composites to coatings and adhesives. The curing process, a chemical reaction that creates a cross-linked polymer network, is fundamental to achieving the desired material properties. The kinetics of this curing reaction are of paramount importance, dictating processing times, final product performance, and energy consumption.
The curing of epoxy resins with phenolic hardeners can be accelerated by catalysts. Tertiary amines and phosphines are well-known catalysts for the epoxy-phenol reaction. This compound is a molecule of interest due to its dual functionality: a phenolic hydroxyl group that can participate in the curing reaction and a tertiary amine group that can act as a catalyst. This guide explores the potential catalytic activity of this compound in comparison to a standard catalyst, Triphenylphosphine (TPP), and a simple phenol (B47542).
Quantitative Kinetic Data Comparison
The following table summarizes hypothetical kinetic parameters for the curing of a biphenyl (B1667301) epoxy resin with a phenol novolac hardener, catalyzed by different compounds. These parameters are typically determined using techniques like Differential Scanning Calorimetry (DSC) and are fitted to kinetic models, such as the autocatalytic model described in the literature[1][2].
| Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Rate Constant (k) at 150°C (s⁻¹) | Gel Time at 150°C (min) |
| None (Uncatalyzed) | 85.0 | 1.8 | 0.0012 | 120 |
| Phenol | 82.5 | 1.9 | 0.0015 | 105 |
| This compound | 70.5 | 2.1 | 0.0150 | 15 |
| Triphenylphosphine (TPP) | 68.0 | 2.5 | 0.0185 | 12 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
The kinetic analysis of the epoxy curing reaction is crucial for understanding the performance of a catalyst. A widely used method for such studies is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction as a function of time and temperature.
Isothermal DSC for Curing Kinetics
-
Sample Preparation: An uncured mixture of the epoxy resin, phenolic hardener, and the catalyst (e.g., this compound) at a specified concentration is prepared. Typically, the components are thoroughly mixed at a temperature that ensures homogeneity without initiating the curing reaction.
-
DSC Measurement: A small, accurately weighed sample (5-10 mg) of the mixture is placed in an aluminum DSC pan. The sample is then rapidly heated to a predetermined isothermal curing temperature (e.g., 150°C, 160°C, 170°C) in the DSC instrument under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The heat flow as a function of time is recorded until the reaction is complete, indicated by the return of the heat flow signal to the baseline.
-
Kinetic Analysis: The total heat of reaction (ΔH_total) is determined from a dynamic DSC scan (heating at a constant rate). For the isothermal data, the rate of cure (dα/dt) and the degree of cure (α) are calculated from the heat flow data. The kinetic parameters (activation energy, reaction order, and rate constant) are then determined by fitting the data to an appropriate kinetic model, such as the Kamal autocatalytic model[1][2][3][4]. The model often takes the form:
dα/dt = (k₁ + k₂α^m)(1-α)^n
where k₁ and k₂ are rate constants, and m and n are the reaction orders.
Visualizing the Workflow and Reaction Pathway
Experimental Workflow for Kinetic Study
The following diagram illustrates the typical workflow for conducting a kinetic study of an epoxy curing reaction using DSC.
Proposed Catalytic Pathway for this compound
This diagram illustrates a plausible catalytic cycle for the acceleration of the epoxy-phenol reaction by this compound. The tertiary amine group is proposed to act as a nucleophilic catalyst.
Conclusion
While further experimental validation is required, the molecular structure of this compound suggests its potential as an effective catalyst for epoxy resin curing. Its tertiary amine functionality can likely initiate the ring-opening of the epoxide, while the phenolic group can participate in the polymerization, potentially leading to a co-catalytic or synergistic effect. The methodologies and comparative frameworks presented in this guide offer a robust approach for researchers to evaluate the kinetic performance of this compound and other novel catalysts in thermoset systems. Such studies are essential for the development of advanced materials with tailored properties and optimized processing characteristics.
References
Benchmarking 2-DIMETHYLAMINOPHENOL performance against established methods
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to achieving reliable and efficient experimental outcomes. This guide provides a comprehensive comparison of 2-Dimethylaminophenol's performance against established methods across several key applications: as a catalyst in epoxy resin curing, its potential utility as a pH indicator, its role as a catalyst in organic synthesis, and its activity in biochemical assays.
Performance as an Epoxy Resin Curing Accelerator
While this compound itself is a known amine, its close structural analog, 2,4,6-Tris(dimethylaminomethyl)phenol (commercially known as DMP-30), is a widely established accelerator in epoxy resin systems. Due to the extensive availability of performance data for DMP-30, it will be used as a benchmark to evaluate the catalytic efficacy of this class of compounds. DMP-30's primary function is to accelerate the curing process of epoxy resins, particularly with amine and anhydride (B1165640) curing agents.
Comparative Performance Data
The following table summarizes the performance of an amine catalyst system in the curing of a DGEBA (diglycidyl ether of bisphenol A) epoxy resin with an anhydride hardener. This provides a quantitative comparison of cure characteristics.
| Catalyst (1.0 wt%) | Gel Time (minutes) at 120°C | Peak Exothermic Temperature (°C) |
| DMAPA | 45 | 195 |
| BDMA | 60 | 180 |
| DABCO | 35 | 210 |
| TETA | 25 | 225 |
Data is illustrative and based on typical performance characteristics found in comparative studies of amine catalysts.
Experimental Protocol: Epoxy Resin Cure Characterization
-
Formulation: A standard epoxy resin formulation is prepared by mixing 100g of DGEBA resin with 88g of methylhexahydrophthalic anhydride.
-
Catalyst Addition: The respective amine catalyst (DMAPA, BDMA, DABCO, or TETA) is added to the mixture at a concentration of 1.0% by weight.
-
Curing: The mixture is cured in an oven at a constant temperature of 120°C for 2 hours.
-
Gel Time Measurement: Gel time is determined by periodically probing the resin mixture with a spatula until it no longer forms a continuous string when lifted.
-
Exothermic Temperature Measurement: The peak exothermic temperature is measured using a thermocouple placed in the center of the resin mass during the curing process.
Logical Workflow for Catalyst Selection
Potential as a pH Indicator
This compound's chemical structure, featuring a phenolic hydroxyl group and a basic dimethylamino group, suggests its potential use as an acid-base indicator. The predicted pKa for the phenolic proton is approximately 10.62.[1]
Comparison with Standard Indicators
| Indicator | pKa | pH Transition Range | Color Change (Acidic to Basic) |
| This compound (Predicted) | 10.62 | ~9.6 - 11.6 | Colorless to Yellow (Hypothesized) |
| Phenolphthalein | 9.7 | 8.2 - 10.0 | Colorless to Pink |
| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow |
Experimental Protocol: Determination of pH Indicator Properties
-
Solution Preparation: A 0.1% solution of this compound is prepared in ethanol.
-
Buffer Solutions: A series of standard buffer solutions with pH values ranging from 1 to 14 are prepared.
-
Color Observation: A few drops of the this compound solution are added to each buffer solution.
-
Spectrophotometric Analysis: The absorbance spectrum of the indicator in each buffer solution is measured to determine the wavelength of maximum absorbance for both the acidic and basic forms.
-
pKa Determination: The pKa is determined by finding the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the midpoint of the color transition.
Signaling Pathway of a Generic Weak Acid Indicator
Performance as a Catalyst in Organic Synthesis
The basic nature of the dimethylamino group in this compound suggests its utility as a catalyst in various organic reactions, such as the Knoevenagel condensation. However, there is a lack of direct comparative studies in the literature that provide quantitative data (yields, reaction times) for this compound against other common bases like triethylamine (B128534) or piperidine (B6355638) for specific reactions.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, equimolar amounts of an aldehyde (e.g., benzaldehyde) and an active methylene (B1212753) compound (e.g., malononitrile) are dissolved in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: A catalytic amount (e.g., 10 mol%) of this compound or a comparative base is added to the mixture.
-
Reaction: The reaction is stirred at a specific temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Yield Calculation: The percentage yield of the purified product is calculated.
General Workflow for a Catalyzed Organic Synthesis
Performance in Biochemical Assays
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Reagent Preparation: Prepare buffer solutions, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In a microplate well, combine the buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
References
A Comparative Guide to Analytical Methods for 2-Dimethylaminophenol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-dimethylaminophenol, a key intermediate and potential impurity in various chemical syntheses, is critical for quality control and safety assessment. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Due to a lack of publicly available cross-validation studies specifically for this compound, this comparison leverages established methods and performance data for structurally similar phenolic and aminophenolic compounds.
At a Glance: Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
| Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by volatility, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte, often after a color-forming reaction. |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | Moderate (ng/mL to µg/mL) | Very High (pg/L to ng/L) | Low (µg/mL to mg/mL) |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Use Case | Routine quality control, purity assessment, and quantification in known matrices. | Trace level detection, impurity identification, and analysis in complex matrices. | Rapid, high-concentration screening and in-process controls. |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of aminophenols and other phenolic compounds using HPLC, GC-MS, and spectrophotometry. These values provide an estimate of the performance that can be expected when developing a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Aminophenol Analysis
| Parameter | Reported Value | Comments |
| Linearity Range | 0.160–1.200 µg/mL[1] | For 4-aminophenol (B1666318). |
| Correlation Coefficient (R²) | > 0.999[2] | For Tizanidine and Etoricoxib, representative of good linearity. |
| Limit of Quantification (LOQ) | Not explicitly found for aminophenols, but typically in the ng/mL range. | - |
| Accuracy (% Recovery) | 98-102% | Typical acceptable range for pharmaceutical analysis. |
| Precision (% RSD) | < 2% | Typical requirement for pharmaceutical analysis. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Phenolic Compound Analysis
| Parameter | Reported Value | Comments |
| Linearity Range | 0.5–150 µg/L[3] | For a range of phenolic compounds. |
| Correlation Coefficient (R²) | > 0.9987[3] | For a range of phenolic compounds. |
| Limit of Detection (LOD) | <0.01 and 0.05 ng/L[4] | For phenolic xenoestrogens in aquatic samples. |
| Limit of Quantification (LOQ) | 0.01 and 0.05 ng/L[4] | For phenolic xenoestrogens in aquatic samples. |
| Accuracy (% Recovery) | > 70%[4] | For most phenolic xenoestrogens. |
| Precision (% RSD) | < 6.6%[3] | For a range of phenolic compounds. |
Table 3: UV-Vis Spectrophotometry Performance Data for Phenolic Compound Analysis
| Parameter | Reported Value | Comments |
| Linearity Range | 2–50 µg/mL[5] | For 2-aminophenol (B121084) and 4-aminophenol.[5] |
| Correlation Coefficient (R²) | ≥ 0.9995[5] | For phenol, 2-aminophenol, and 4-aminophenol.[5] |
| Molar Absorptivity | Varies by compound and reaction. | - |
| Accuracy (% Recovery) | Good spike recovery reported.[5] | - |
| Precision (% RSD) | Low relative standard deviations reported.[5] | - |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on reverse-phase HPLC methods for aminophenols.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade).
-
Phosphate (B84403) buffer (e.g., 50 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v).[2]
3. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 50°C.[2]
-
Detection Wavelength: 230 nm.[2]
6. Data Analysis:
-
Quantify the this compound peak based on the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a derivatization step, which is often necessary for the analysis of polar phenolic compounds by GC.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane).[6]
2. Reagents:
-
Dichloromethane (B109758) (GC grade).
-
Anhydrous sodium sulfate.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards.
4. Sample Preparation and Derivatization:
-
For liquid samples, perform a liquid-liquid extraction with dichloromethane after acidification.[6]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
To the dried extract, add the derivatizing agent (e.g., BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative.
5. GC-MS Conditions:
-
Injector Temperature: 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-5 minutes, then ramp to 250-265°C at a rate of 4-15°C/min, and hold for 13-15 minutes.[6]
-
MS Transfer Line Temperature: 265-280°C.[6]
-
Ion Source Temperature: 280°C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
6. Data Analysis:
-
Identify the derivative of this compound by its retention time and mass spectrum.
-
Quantify using a calibration curve.
UV-Vis Spectrophotometry Protocol
This protocol involves a color-forming reaction to enhance selectivity and sensitivity.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
Reagents for a specific colorimetric reaction (e.g., Folin-Ciocalteu reagent for total phenols, or a specific coupling agent for aminophenols).
-
Buffer solutions to control the reaction pH.
3. Standard Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer.
-
Prepare a series of calibration standards.
4. Sample Preparation:
-
Dissolve the sample in the same solvent as the standards.
-
Ensure the sample matrix does not interfere with the colorimetric reaction.
5. Analytical Procedure:
-
To a known volume of the standard or sample solution, add the color-forming reagents in the correct sequence and volumes.
-
Allow the reaction to proceed for the specified time.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) against a reagent blank.
6. Data Analysis:
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizing the Workflow: A Cross-Validation Approach
A robust cross-validation of these analytical methods would involve analyzing the same set of samples by each technique and comparing the results. The following diagram illustrates a logical workflow for such a study.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of HPLC, GC-MS, and spectrophotometry for the quantification of this compound. The selection of the most appropriate method will be dictated by the specific analytical needs, including required sensitivity, selectivity, and available resources. It is imperative that any chosen method be fully validated for its intended use to ensure reliable and accurate results.
References
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Dimethylaminophenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Dimethylaminophenol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with regulatory standards. Adherence to these protocols is essential to minimize risks to human health and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4] This chemical should never be disposed of down the drain or in regular trash.[5]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with the words "HAZARDOUS WASTE" and "this compound".[6][7]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.[7]
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[6]
-
Ensure incompatible wastes are segregated to prevent dangerous reactions.[8]
2. Container Management:
-
Use a container that is compatible with this compound. The original container is often a suitable choice.[6]
-
Keep the container tightly sealed at all times, except when adding waste.[6][7]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for expansion.[9]
-
Ensure the exterior of the container is clean and free of contamination.[6]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Complete any required waste pickup request forms, providing accurate information about the waste.[6]
-
Follow the specific procedures provided by your EHS department for packaging and labeling the waste for transport.
4. Disposal of Empty Containers:
-
A container that has held this compound must be handled as hazardous waste unless properly decontaminated.[10]
-
To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve this compound.[8][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]
-
Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the original labels on the container should be defaced or removed.[8][10] The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [6] |
| Container Fill Level | No more than ¾ full | [9] |
| Sink Disposal | Prohibited for hazardous chemicals | [5] |
| Trash Disposal | Prohibited for hazardous chemicals | [5] |
Experimental Workflow for Decontamination of Empty Containers
The following protocol details the triple-rinse procedure for decontaminating empty containers that held this compound.
Materials:
-
Empty this compound container
-
Suitable solvent (e.g., methanol, ethanol, or acetone)
-
Hazardous waste container for rinsate
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Initial Rinse: In a chemical fume hood, add a small amount of the chosen solvent to the empty container, ensuring to wet all interior surfaces.
-
Agitate: Securely cap the container and agitate it vigorously for at least 30 seconds.
-
Collect Rinsate: Decant the solvent into a properly labeled hazardous waste container for rinsate.
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.
-
Drying: Allow the empty container to air dry completely in the fume hood with the cap off.
-
Final Disposal: Once dry, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab waste.
Diagram: Decision-Making Workflow for this compound Waste
Caption: Disposal decision workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. acs.org [acs.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Personal protective equipment for handling 2-DIMETHYLAMINOPHENOL
Essential Safety and Handling Guide for 2-Dimethylaminophenol
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.
Chemical Hazard Overview: this compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] The substance causes severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate protective measures in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale & Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side protection. A face shield should be worn when there is a risk of splashing. | Protects against severe eye damage and irritation.[2] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile rubber - NBR is a suitable material). Impervious protective clothing or lab coat. Protective boots, as the situation requires. | Prevents severe skin burns and harmful effects from skin absorption.[2][3] |
| Respiratory Protection | Required when ventilation is inadequate, or exposure limits may be exceeded. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type ABEK). | Protects against inhalation of harmful vapors and mists.[4] |
Operational Plan: Safe Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
Before starting work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.[2]
2. Handling the Chemical:
-
Wear the full complement of recommended PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
When transferring the chemical, do so carefully to avoid splashes. Handle and open the container with care.[2]
3. Post-Handling Procedures:
-
Wash hands and face thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2][4]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and acid anhydrides.[4] The storage area should be secure and locked.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Emergency and Disposal Plans
Immediate and correct response to emergencies is vital. Spills and waste must be managed as hazardous.
Emergency & First Aid Procedures
| Exposure Type | Immediate Action | Medical Attention |
| Skin Contact | Immediately remove all contaminated clothing. Flush affected skin with large amounts of water, using a safety shower if available.[3] | Seek immediate medical attention. Corrosive injuries can be hard to cure if not treated promptly.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] | Call an ophthalmologist or physician immediately.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4] | Call a physician or poison center immediately. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation. | Call a physician or poison center immediately. |
Spill and Waste Disposal Protocol
1. Spill Containment:
-
Evacuate non-essential personnel from the spill area.[3]
-
Wear full protective equipment, including respiratory protection.[3][7]
-
Cover drains to prevent environmental contamination.[2]
-
For liquid spills, absorb with an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[2][5]
-
Carefully collect the absorbed material and contaminated debris into a designated, leak-proof, and sealable container labeled "Hazardous Waste".[2][3][5]
2. Waste Disposal:
-
All this compound waste, including contaminated materials from spills and empty containers, must be treated as hazardous waste.[5][8]
-
Never dispose of this chemical down the drain or in general waste.[2][5]
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for disposal through a licensed and approved waste disposal company, following all local, state, and federal regulations.[4] If not consumed, the material may be considered RCRA hazardous waste D002 (corrosive).[8]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. dap.com [dap.com]
- 7. dexotexmarine.com [dexotexmarine.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
